Dihydrolinalool
Description
3,7-Dimethyloct-6-en-3-ol has been reported in Croton sarcopetalus with data available.
fragrance ingredient; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethyloct-6-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-5-10(4,11)8-6-7-9(2)3/h7,11H,5-6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTBBCBDKSRRCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044809 | |
| Record name | 3,7-Dimethyloct-6-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 6-Octen-3-ol, 3,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
18479-51-1 | |
| Record name | Dihydrolinalool | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18479-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dimethyloct-6-en-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018479511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Octen-3-ol, 3,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,7-Dimethyloct-6-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dimethyloct-6-en-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,7-DIMETHYLOCT-6-EN-3-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW0O7I863L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Biosynthesis of Dihydrolinalool: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
December 4, 2025
Abstract
Dihydrolinalool, a monoterpenoid alcohol, is a valuable compound in the fragrance and flavor industries, prized for its fresh, floral, and slightly citrusy aroma. While chemical synthesis has traditionally dominated its production, there is a growing interest in biosynthetic routes due to the demand for natural and sustainable ingredients. This technical guide provides an in-depth overview of the known and potential biosynthetic pathways leading to this compound. It summarizes quantitative data from key studies, details experimental protocols for microbial biotransformation, and presents signaling pathway diagrams to facilitate a deeper understanding of the underlying biochemical processes. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in metabolic engineering, synthetic biology, and the development of novel fragrance compounds.
Introduction
This compound (3,7-dimethyl-6-octen-3-ol) is a saturated derivative of the naturally occurring monoterpenoid, linalool (B1675412).[1][2] Its more stable chemical nature and pleasant scent profile make it a desirable ingredient in a variety of consumer products. The pursuit of "green" chemistry and biotechnology has spurred research into microbial and enzymatic methods for the production of fine chemicals like this compound. This guide focuses on the biological pathways that can be harnessed for its synthesis, moving away from traditional chemical hydrogenation processes that often rely on heavy metal catalysts.[3]
Two primary biosynthetic approaches are considered: the de novo synthesis from central metabolic precursors and the biotransformation of related monoterpenes. While a complete de novo pathway has yet to be fully elucidated in a single organism, research in metabolic engineering provides a strong foundation for its design.[4][5] Conversely, the biotransformation of myrcene (B1677589) into this compound by various microorganisms has been experimentally demonstrated and offers a more immediate route for its bio-based production.[4][6]
De Novo Biosynthesis Pathway (Hypothetical)
A plausible de novo biosynthetic pathway for this compound can be engineered in a suitable microbial host, such as Saccharomyces cerevisiae or Escherichia coli, by leveraging the native isoprenoid precursor pathways and introducing heterologous enzymes. This pathway would commence from the central metabolite acetyl-CoA and proceed through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway to generate the universal monoterpene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
Geranyl pyrophosphate (GPP), the direct precursor to most monoterpenes, is formed by the condensation of IPP and DMAPP, a reaction catalyzed by GPP synthase.[2] The subsequent steps would involve:
-
Conversion of GPP to Linalool: A linalool synthase (LIS) enzyme can convert GPP into linalool. Linalool synthases have been isolated from various plants and successfully expressed in microorganisms.[5]
-
Reduction of Linalool to this compound: A hypothetical enzyme, tentatively named "linalool reductase," would catalyze the saturation of the 1,2-double bond of linalool to yield this compound. While specific linalool reductases have not been extensively characterized, enzymes with the ability to reduce carbon-carbon double bonds, such as enoate reductases, could be explored for this purpose.
Biotransformation Pathways
The microbial biotransformation of readily available monoterpenes presents a more established and direct route to this compound. The most well-documented pathway utilizes myrcene as a substrate.
Biotransformation of Myrcene
Certain strains of Pseudomonas, notably Pseudomonas putida and Pseudomonas aeruginosa, have demonstrated the ability to convert myrcene into a variety of oxygenated monoterpenoids, including this compound.[4][6] The proposed mechanism involves an initial oxidation and hydration of the myrcene backbone. The exact enzymatic steps are still under investigation, but a plausible sequence involves the reduction of a carbon-carbon double bond and the formation of an epoxide, which is subsequently opened to form the hydroxyl group of this compound.[6]
This biotransformation is often not completely selective, leading to a mixture of products. The composition of this mixture can be influenced by factors such as the microbial strain used and the incubation time.[3][4][6]
Quantitative Data
The yields of this compound from the biotransformation of myrcene by Pseudomonas species are summarized below. The product distribution is highly dependent on the incubation time.
| Microorganism | Substrate | Incubation Time | This compound Yield (%) | Other Major Products (%) | Reference |
| Pseudomonas putida | Myrcene | 30 hours | 59.5 | cis-β-dihydroterpineol (25.0) | [3] |
| Pseudomonas putida | Myrcene | 72 hours | 16.7 | cis-ocimene-8-oxo (61.6) | [3] |
| Pseudomonas putida | Myrcene | 120 hours | 4.1 | cis-β-dihydroterpineol (67.6), Linalool (25.8) | [3] |
| Pseudomonas aeruginosa | Myrcene | 1.5 days | 79.5 | 2,6-dimethyloctane (9.3) | [4] |
| Pseudomonas aeruginosa | Myrcene | 3 days | - | 2,6-dimethyloctane (90.0), α-terpineol (7.7) | [4] |
Experimental Protocols
The following is a generalized protocol for the biotransformation of myrcene to this compound based on published studies.[3][4][7]
Microorganism and Culture Conditions
-
Microorganism: Pseudomonas putida or Pseudomonas aeruginosa.
-
Culture Medium: A typical medium consists of malt (B15192052) extract (0.3%), yeast extract (0.3%), peptone (0.5%), and glucose (1.0%) in distilled water. The pH is adjusted to 7.0.
-
Inoculation and Growth: The microorganism is cultured in the specified medium at 30°C with agitation (e.g., 150 rpm) until it reaches the desired growth phase (typically late exponential phase).
Biotransformation Reaction
-
Substrate Addition: Myrcene is added to the microbial culture. A solubilizing agent such as methanol (B129727) (e.g., 0.1 g/L) can be used to improve the dispersion of the hydrophobic substrate.[3]
-
Reaction Conditions: The biotransformation is carried out at a controlled temperature (e.g., 27-30°C) and pH (e.g., 5.5) with continuous agitation.[3][7]
-
Incubation Time: The reaction is allowed to proceed for a specific duration (e.g., 30 hours to 3 days), which is a critical parameter for optimizing the yield of this compound.
Product Extraction and Analysis
-
Cell Separation: The microbial cells are removed from the culture broth by centrifugation.
-
Solvent Extraction: The supernatant is extracted with an organic solvent such as diethyl ether. The organic phases are combined, washed with distilled water, and dried over anhydrous sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure to yield the crude product mixture.
-
Analysis: The composition of the product mixture is analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of the components. Further structural elucidation can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Conclusion and Future Outlook
The biosynthesis of this compound is a promising area of research with significant industrial potential. While the biotransformation of myrcene by Pseudomonas species has been successfully demonstrated, there is considerable scope for optimization. Future research should focus on:
-
Enzyme Discovery and Characterization: Identifying and characterizing the specific enzymes responsible for the conversion of myrcene to this compound in Pseudomonas. This will enable the development of more efficient and selective biocatalysts.
-
Metabolic Engineering: Engineering microbial hosts for the de novo production of this compound from simple carbon sources. This will involve the identification and heterologous expression of a suitable "linalool reductase" and the optimization of precursor supply pathways.
-
Process Optimization: Fine-tuning fermentation and biotransformation conditions to maximize the yield and purity of this compound.
A deeper understanding of the enzymatic machinery and regulatory networks involved in monoterpenoid biosynthesis will be crucial for the development of commercially viable and sustainable processes for the production of this compound and other valuable fragrance compounds.
References
- 1. Microbial monoterpene transformations—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linalool | C10H18O | CID 6549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. Biotransformation of myrcene by Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Biotransformation of myrcene by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Documented Biological Activities of Dihydrolinalool
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrolinalool (3,7-dimethyloct-6-en-3-ol, CAS: 18479-51-1) is an acyclic monoterpenoid alcohol. Structurally, it is a saturated derivative of linalool, a widely studied natural terpene. Primarily utilized in the fragrance and flavor industries for its fresh, floral, and citrusy aroma, this compound's biological activities are not as extensively characterized as those of its parent compound. In humans, this compound has been identified as a metabolic product of linalool, converted by cytochrome P-450 (CYP) isoenzymes[1].
A comprehensive review of the scientific literature reveals a notable scarcity of primary research focused specifically on the biological effects of this compound. Much of the available information is from safety assessments or comparative studies with other monoterpenes. This technical guide synthesizes the currently documented biological and toxicological data for this compound, presenting quantitative findings, detailing experimental methodologies, and visualizing workflows to provide a clear and concise resource for research and development professionals. The significant knowledge gaps identified herein may serve as a foundation for future investigations into this compound's therapeutic potential.
Insecticidal and Repellent Activity
The most definitive biological activity documented for this compound is its efficacy as an insect repellent. A key study evaluated its effects, along with other acyclic monoterpenes and their derivatives, against the West Nile vector, Culex pipiens.
Quantitative Data: Insecticidal and Repellent Effects
The following table summarizes the bioefficacy of this compound and its acetate (B1210297) derivative against Culex pipiens larvae and adults.
| Compound | Organism | Assay Type | Dose / Concentration | Result | Reference |
| This compound | Culex pipiens | Repellency | 1 mg/cm² | No landings (100% repellency) | [2] |
| Dihydrolinalyl acetate | Culex pipiens | Larvicidal | LC₅₀ | 31.1 mg/L | [2] |
Experimental Protocols
2.2.1 Repellency Bioassay The repellent activity was assessed based on the method developed for testing mosquito repellents.
-
Test Subjects: Adult female Culex pipiens mosquitoes.
-
Apparatus: A cage containing a population of mosquitoes.
-
Procedure: The test compound (this compound) was dissolved in a suitable solvent (e.g., ethanol) and applied to a defined area (e.g., 1 mg/cm²) on a test surface or human volunteer's skin.
-
Exposure: The treated surface was exposed to the mosquito population for a specified duration.
-
Endpoint: The number of mosquito landings and/or probings on the treated surface was recorded. A result of "no landings" indicates complete repellency at the tested dose[2].
2.2.2 Larvicidal Bioassay The larvicidal activity was evaluated according to the World Health Organization (WHO) standard protocol.
-
Test Subjects: Late third or early fourth-instar larvae of Culex pipiens.
-
Preparation: Stock solutions of the test compound (dihydrolinalyl acetate) were prepared in an appropriate solvent. Serial dilutions were made to achieve a range of final concentrations in beakers containing deionized water and larvae.
-
Exposure: Groups of 20-25 larvae were exposed to each concentration for 24 hours. A control group with solvent only was run in parallel.
-
Endpoint: Larval mortality was recorded after the 24-hour exposure period.
-
Data Analysis: The lethal concentration required to kill 50% of the larvae (LC₅₀) was calculated using Probit analysis[2].
Visualization: Insect Bioassay Workflow
Toxicological Profile and Safety Assessment
A comprehensive safety assessment of this compound has been conducted by the Research Institute for Fragrance Materials (RIFM), evaluating its potential for genotoxicity and skin sensitization.
Quantitative Data: Toxicological Endpoints
| Endpoint | Test System | Strains / Cell Line | Concentration / Dose | Result | Reference |
| Genotoxicity | Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium TA98, TA100, TA1535, TA1537, TA102, TA97 | Up to 5000 µ g/plate (with & without S9 activation) | Not Mutagenic | [3] |
| Skin Sensitization | Murine Local Lymph Node Assay (LLNA) | Mice | Up to 100% (w/v) | Not a Sensitizer (B1316253) | [3] |
Experimental Protocols
3.2.1 Bacterial Reverse Mutation Assay (Ames Test) This assay was performed in compliance with Good Laboratory Practice (GLP) regulations and OECD Test Guideline 471.
-
Test System: Histidine-requiring mutant strains of Salmonella typhimurium.
-
Metabolic Activation: The assay was conducted both with and without an exogenous metabolic activation system (S9 fraction from rat liver homogenate) to mimic mammalian metabolism.
-
Procedure: The tester strains were exposed to various concentrations of this compound (dissolved in DMSO) using the standard plate incorporation and preincubation methods.
-
Endpoint: A positive result is a concentration-related increase in the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) compared to a negative control. This compound showed no increase in revertant colonies, indicating it is not mutagenic under these conditions[3].
3.2.2 Murine Local Lymph Node Assay (LLNA) This in vivo assay assesses the potential of a substance to induce skin sensitization by measuring lymphocyte proliferation in the lymph nodes draining the site of chemical application.
-
Test System: Mice.
-
Procedure: Various concentrations of this compound were applied to the dorsal surface of the ears of the test animals for a specified number of consecutive days.
-
Measurement: On the final day, a radiolabeled thymidine (B127349) precursor is injected, and the animals are sacrificed. The draining auricular lymph nodes are excised, and the incorporation of the radioisotope is measured as an indicator of lymphocyte proliferation.
-
Endpoint: A substance is classified as a sensitizer if it induces a stimulation index (SI) of three or greater compared to the vehicle control group. This compound did not induce the necessary proliferation to be classified as a skin sensitizer[3].
Visualization: Toxicological Assessment Workflow
References
- 1. Natural Compounds in the Battle against Microorganisms—Linalool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioefficacy of acyclic monoterpenes and their saturated derivatives against the West Nile vector Culex pipiens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
A Comprehensive Technical Guide to the IUPAC Nomenclature and Properties of Dihydrolinalool
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the correct IUPAC nomenclature, physicochemical properties, synthesis, and analysis of dihydrolinalool. It is intended to serve as a valuable resource for professionals in the fields of chemistry, pharmacology, and drug development.
Correct IUPAC Nomenclature
The compound commonly known as this compound is correctly named 3,7-dimethyloct-6-en-3-ol (B102403) according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules.[1] It is crucial to distinguish this compound from its fully saturated analog, tetrahydrolinalool, which has the IUPAC name 3,7-dimethyloctan-3-ol. The presence of the "-en-" infix in the correct name for this compound indicates the presence of a carbon-carbon double bond.
Alternative names for 3,7-dimethyloct-6-en-3-ol include 1,2-dihydrolinalool and 3,7-Dimethyl-6-octen-3-ol.[1][2] Its Chemical Abstracts Service (CAS) registry number is 18479-51-1.[2]
Physicochemical Properties
A summary of the key physicochemical properties of 3,7-dimethyloct-6-en-3-ol is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₀H₂₀O |
| Molecular Weight | 156.27 g/mol [2] |
| Appearance | Colorless liquid |
| Boiling Point | 92.5-93.0 °C at 13 Torr |
| Density | 0.8573 g/cm³ at 25 °C |
| Refractive Index | 1.4520 - 1.4580 at 20 °C |
| Vapor Pressure | 0.0959 hPa at 20°C; 0.154 hPa at 25°C[3] |
| Solubility | Soluble in ethanol (B145695) and other organic solvents. |
Experimental Protocols
Synthesis of 3,7-dimethyloct-6-en-3-ol via Selective Hydrogenation
A common method for the synthesis of 3,7-dimethyloct-6-en-3-ol is the selective hydrogenation of 3,7-dimethyloct-6-en-1-yn-3-ol (B1222461) (dehydrolinalool). This procedure requires a catalyst that selectively reduces the alkyne to an alkene without reducing the existing double bond.
Materials:
-
3,7-dimethyloct-6-en-1-yn-3-ol (Dehydrolinalool)
-
Lindlar catalyst (palladium on calcium carbonate, poisoned with lead)
-
Hexane (B92381) (anhydrous)
-
Hydrogen gas
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 3,7-dimethyloct-6-en-1-yn-3-ol in anhydrous hexane.
-
Add the Lindlar catalyst to the solution. The catalyst loading is typically around 5% by weight of the starting material.
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Pressurize the system with hydrogen to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.
-
Once the reaction is complete, carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the filter cake with hexane.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,7-dimethyloct-6-en-3-ol.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Analysis of 3,7-dimethyloct-6-en-3-ol by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile compounds like this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation of terpenes.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/minute.
-
Hold: Maintain at 240 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
Mass Spectrometer:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Sample Preparation:
-
Prepare a stock solution of 3,7-dimethyloct-6-en-3-ol in a suitable solvent such as hexane or dichloromethane.
-
Prepare a series of calibration standards by serially diluting the stock solution to the desired concentration range.
-
If analyzing a complex matrix, an appropriate extraction method, such as liquid-liquid extraction or solid-phase microextraction (SPME), may be necessary.
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of this compound
This compound can be produced through the biotransformation of myrcene (B1677589) by certain microorganisms, such as Pseudomonas aeruginosa.[4] This process involves the enzymatic conversion of myrcene into various oxygenated monoterpenoids, including this compound.
Caption: Proposed biosynthetic pathway of this compound from myrcene.
Experimental Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of 3,7-dimethyloct-6-en-3-ol.
Caption: Workflow for the synthesis and analysis of this compound.
References
An In-depth Technical Guide to the Stereoisomers and Chirality of Dihydrolinalool
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrolinalool, with the chemical name 3,7-dimethyloct-6-en-3-ol, is a chiral monoterpenoid alcohol that plays a significant role in the fragrance and flavor industries. Its single stereocenter at the C3 position gives rise to two enantiomers, (R)- and (S)-dihydrolinalool, which are expected to possess distinct sensory and biological properties. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its molecular structure, the properties of its enantiomers, and methodologies for their synthesis and separation. Due to the limited availability of specific quantitative data for this compound enantiomers, this guide also draws upon data from its closely related precursor, linalool (B1675412), to provide a more complete picture. This document is intended to be a valuable resource for researchers and professionals involved in natural product chemistry, fragrance development, and stereoselective synthesis.
Introduction to this compound and its Chirality
This compound is a saturated derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. The hydrogenation of the double bond at the 1,2-position of linalool yields this compound. The key structural feature of this compound is the presence of a chiral center at the C3 carbon, which is bonded to four different substituents: a hydroxyl group, an ethyl group, a methyl group, and a 4-methylpent-3-en-1-yl group. This asymmetry results in the existence of two non-superimposable mirror images, known as enantiomers: (3R)-3,7-dimethyloct-6-en-3-ol and (3S)-3,7-dimethyloct-6-en-3-ol.
Commercially available this compound is typically a racemic mixture, meaning it contains equal amounts of the (R)- and (S)-enantiomers[1]. The distinct spatial arrangement of the atoms in each enantiomer can lead to different interactions with chiral environments, such as olfactory receptors and enzymes, resulting in unique odor profiles and biological activities.
Stereoisomers of this compound.
Properties of this compound Stereoisomers
While specific quantitative data for the individual enantiomers of this compound are scarce in publicly available literature, the properties of the racemic mixture are well-documented. Furthermore, the well-studied enantiomers of linalool can provide valuable insights into the expected differences between (R)- and (S)-dihydrolinalool.
Physicochemical Properties
The following table summarizes the known physicochemical properties of racemic this compound. Data for individual enantiomers, where available or inferred, are also included.
| Property | Racemic this compound | (R)-Dihydrolinalool | (S)-Dihydrolinalool |
| Molecular Formula | C₁₀H₂₀O | C₁₀H₂₀O | C₁₀H₂₀O |
| Molar Mass | 156.27 g/mol | 156.27 g/mol | 156.27 g/mol |
| Appearance | Colorless liquid | Colorless liquid (expected) | Colorless liquid (expected) |
| Boiling Point | ~198-202 °C | ~198-202 °C (expected) | ~198-202 °C (expected) |
| Density | ~0.858 g/cm³ at 20 °C | ~0.858 g/cm³ at 20 °C (expected) | ~0.858 g/cm³ at 20 °C (expected) |
| Refractive Index | ~1.454 at 20 °C | ~1.454 at 20 °C (expected) | ~1.454 at 20 °C (expected) |
| Specific Rotation ([α]D) | 0° | Data not available | Data not available |
Note: Physicochemical properties such as boiling point, density, and refractive index are expected to be identical for both enantiomers. The defining difference is their optical activity.
Sensory Properties
The odor profiles of enantiomers can differ significantly. For linalool, (R)-(-)-linalool is described as lavender-like and woody, while (S)-(+)-linalool has a sweeter, more floral (lily-of-the-valley) scent. It is highly probable that the enantiomers of this compound also possess distinct odor characteristics. Racemic this compound is generally described as having a floral, citrusy, and slightly woody aroma[1]. Further sensory analysis of the purified enantiomers is required to fully characterize their individual odor profiles and thresholds.
Experimental Protocols
Asymmetric Synthesis of this compound Enantiomers
The preparation of enantiomerically pure this compound is essential for the characterization of its properties. Asymmetric synthesis provides a direct route to the individual enantiomers. A potential synthetic pathway involves the asymmetric reduction of a suitable precursor, such as dehydrolinalool (3,7-dimethyloct-6-en-1-yn-3-ol), which can be synthesized from methyl heptenone and acetylene[2].
Proposed Synthetic Pathway:
Asymmetric synthesis of this compound enantiomers.
General Protocol for Asymmetric Reduction:
-
Preparation of the Chiral Reducing Agent: A chiral hydride reagent, such as (R)- or (S)-BINAL-H (prepared from BINOL, LiAlH₄, and an alcohol), is prepared in an anhydrous solvent (e.g., THF) under an inert atmosphere.
-
Reduction Reaction: The precursor, dehydrolinalool, dissolved in an anhydrous solvent, is added dropwise to the solution of the chiral reducing agent at a low temperature (e.g., -78 °C).
-
Reaction Monitoring and Quenching: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is carefully quenched with a suitable reagent, such as Rochelle's salt solution or dilute acid.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the enantiomerically enriched this compound.
The enantiomeric excess (ee) of the product should be determined using chiral gas chromatography.
Chiral Separation of this compound Enantiomers
The separation of this compound enantiomers is crucial for their analysis and for the determination of the enantiomeric ratio in various samples. Chiral gas chromatography (GC) is the most effective technique for this purpose. A study by Meier (1993) demonstrated the separation of linalool and this compound enantiomers in Earl Grey tea, indicating the feasibility of this method[3]. The following protocol is a general guideline based on established methods for chiral separation of similar terpenoids.
Experimental Workflow for Chiral GC Analysis:
Workflow for chiral GC analysis of this compound.
Detailed GC Method Parameters (Suggested):
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral Column: A cyclodextrin-based capillary column, such as one coated with a derivatized β-cyclodextrin, is recommended. The choice of the specific cyclodextrin (B1172386) derivative may require optimization.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injector: Split/splitless injector, with the temperature set appropriately (e.g., 250 °C).
-
Oven Temperature Program: An initial temperature of around 60 °C, held for a few minutes, followed by a slow ramp (e.g., 2-5 °C/min) to a final temperature of approximately 200-220 °C.
-
Detector Temperature: FID at 250 °C or MS transfer line at a similar temperature.
-
Sample Preparation: Samples should be diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane) before injection.
Spectroscopic Data
Mass Spectrometry (Electron Ionization):
-
Major Fragments (m/z): The mass spectrum of this compound typically shows a base peak at m/z 71 and other significant fragments at m/z 43, 55, 69, 81, and 95. The molecular ion peak at m/z 156 may be weak or absent.
Nuclear Magnetic Resonance (¹H and ¹³C NMR):
-
The ¹H and ¹³C NMR spectra of the enantiomers are identical in an achiral solvent. To distinguish between them using NMR, a chiral solvating agent or derivatization with a chiral auxiliary is necessary.
Conclusion and Future Perspectives
This compound is a chiral molecule with two enantiomers, (R)- and (S)-dihydrolinalool. While the racemic mixture is well-characterized and widely used, there is a significant lack of specific data on the individual stereoisomers. Based on the knowledge of its precursor, linalool, it is highly probable that the enantiomers of this compound possess distinct sensory and biological properties.
Future research should focus on the following areas:
-
Development and publication of robust and validated methods for the asymmetric synthesis of (R)- and (S)-dihydrolinalool with high enantiomeric excess.
-
Detailed sensory analysis of the purified enantiomers to determine their individual odor profiles and thresholds.
-
Comprehensive spectroscopic characterization (NMR, MS, IR) of the individual enantiomers.
-
Investigation of the biological activities of each enantiomer to explore their potential applications in pharmaceuticals and other life science fields.
A deeper understanding of the stereoisomers of this compound will enable a more refined use of this compound in various applications and may lead to the discovery of new and valuable properties associated with each enantiomer.
References
Dihydrolinalool: An Examination of Its Therapeutic Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Issued: December 4, 2025
Abstract
Dihydrolinalool, a monoterpenoid alcohol, is primarily utilized in the fragrance and flavor industries for its pleasant floral and woody aroma. While its structural analog, linalool (B1675412), has been the subject of extensive research regarding its therapeutic properties, a comprehensive review of the scientific literature reveals a significant scarcity of dedicated studies on the pharmacological activities of this compound. This technical guide synthesizes the currently available information on this compound and presents a detailed overview of the well-documented therapeutic applications of linalool as a potential predictive framework. This document aims to highlight the current knowledge gap and underscore the need for further investigation into the potential bioactivities of this compound.
Introduction to this compound
This compound (3,7-Dimethyloct-6-en-3-ol) is a colorless liquid commonly used as a fragrance ingredient in a variety of consumer products, including perfumes, soaps, and cosmetics. It is also employed as a flavoring agent in the food industry. Despite its widespread use and structural similarity to linalool, a compound with known anti-inflammatory, antioxidant, and antimicrobial properties, this compound itself has not been a primary subject of therapeutic investigation. Safety data for this compound indicate that it is generally not classified as a hazardous substance, though it may cause mild skin irritation in some individuals[1][2].
Potential Therapeutic Applications: A Review of Linalool as a Surrogate
Given the limited direct research on this compound's therapeutic applications, this section will focus on the extensively studied properties of its close structural analog, linalool. These findings may offer insights into the potential, yet unproven, activities of this compound.
Anti-inflammatory Activity
Linalool has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models.
Quantitative Data for Linalool's Anti-inflammatory Activity
| Model | Compound | Dose/Concentration | Effect | Reference |
| Carrageenan-induced paw edema in rats | (-)-Linalool (B1674924) | 25 mg/kg | Delayed and prolonged reduction in edema | [1] |
| Carrageenan-induced paw edema in rats | (±)-Linalool | 25 mg/kg | Significant reduction of edema at 1 hour | [1] |
| LPS-stimulated RAW 264.7 macrophages | Linalool | 10, 50, 100 µM | Significant inhibition of NO and PGE2 production | [3] |
| Carrageenan-induced rat paw edema | Linalool | 100 mg/kg (i.m.) | Significant percent inhibition of edema volume | [3] |
| Formaldehyde (B43269) and Complete Freund's Adjuvant-induced arthritis in rats | Linalool | 25, 50, 75 mg/kg (p.o.) | Significant reduction in paw inflammation and arthritis symptoms | [4][5] |
Experimental Protocols: Anti-inflammatory Assays for Linalool
-
Carrageenan-Induced Paw Edema in Rats: This in vivo model is used to assess acute inflammation. Edema is induced by injecting a carrageenan solution into the sub-plantar region of the rat's hind paw. The volume of the paw is measured at various time points before and after the administration of the test compound (linalool) to determine the extent of edema inhibition[1][3].
-
Lipopolysaccharide (LPS)-Stimulated Macrophages: This in vitro assay evaluates the effect of a compound on inflammatory mediators. Murine macrophage cells (e.g., RAW 264.7) are stimulated with LPS to induce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). The levels of these mediators in the cell culture supernatant are measured after treatment with the test compound to assess its inhibitory activity[3].
Signaling Pathways Implicated in Linalool's Anti-inflammatory Action
Linalool has been shown to inhibit inflammation by modulating key signaling pathways. In LPS-stimulated macrophages, linalool blocks the phosphorylation of IκBα, which in turn prevents the activation of the NF-κB pathway. It also suppresses the phosphorylation of MAPKs such as p38, JNK, and ERK, all of which are crucial for the production of pro-inflammatory cytokines[6].
Caption: Linalool's potential anti-inflammatory mechanism of action.
Antioxidant Activity
Linalool has been reported to possess antioxidant properties by scavenging free radicals.
Quantitative Data for Linalool's Antioxidant Activity
| Assay | Compound | IC50 / Activity | Reference |
| DPPH Radical Scavenging | Linalool | Weak activity | [7] |
| Peroxyl Radical Scavenging (ORAC) | (-)-Linalool | Trolox Equivalents (TE) = 3.8 | [8][9] |
Experimental Protocols: Antioxidant Assays for Linalool
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution is proportional to the antioxidant activity of the sample[4].
-
Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by comparing the decay of the fluorescent signal in the presence of the antioxidant to a standard, typically Trolox[10][11].
Caption: A simplified workflow for in vitro antioxidant assays.
Antimicrobial Activity
Linalool has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.
Quantitative Data for Linalool's Antimicrobial Activity (MIC/MFC)
| Microorganism | Compound | MIC (mg/mL) | MFC (mg/mL) | Reference |
| Staphylococcus aureus | Linalool | 1.25 | - | [3] |
| Escherichia coli | Linalool | 0.63 | - | [3] |
| Pseudomonas aeruginosa | Linalool | 0.63 | - | [3] |
| Candida albicans | Linalool | 1.000 | - | [12] |
| Candida tropicalis | Linalool | 0.500 | - | [12] |
| Fluconazole-resistant C. albicans | Linalool | 0.256 | - | [13][14] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Experimental Protocols: Antimicrobial Assays for Linalool
-
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism after incubation[12].
-
Determination of Minimum Fungicidal Concentration (MFC): Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an agar (B569324) plate. The MFC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., 99.9%) in the number of viable microorganisms[12].
Conclusion and Future Directions
The available scientific literature provides a strong foundation for the therapeutic potential of linalool in the areas of inflammation, oxidative stress, and microbial infections. However, there is a conspicuous absence of similar research on this compound. While the structural similarity between the two compounds suggests that this compound may possess comparable biological activities, this remains speculative without direct experimental evidence.
Therefore, this technical guide serves as a call to the research community to investigate the potential therapeutic applications of this compound. Future studies should aim to:
-
Evaluate the anti-inflammatory, antioxidant, and antimicrobial properties of this compound using established in vitro and in vivo models.
-
Determine the quantitative efficacy of this compound (e.g., IC50, MIC values).
-
Elucidate the mechanisms of action and identify the molecular targets and signaling pathways modulated by this compound.
-
Conduct safety and toxicity studies to establish a comprehensive profile of the compound.
Such research is essential to unlock the potential of this compound as a novel therapeutic agent and to provide a scientific basis for its development in pharmaceutical and biomedical applications.
References
- 1. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 2. This compound | C10H20O | CID 86749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-arthritic potential of linalool: in vitro, in vivo, and in silico mechanistic insights for safer therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-arthritic and anti-inflammatory activity of linalool against formaldehyde and complete Freund's adjuvant induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inhibitory activity of linalool against the filamentous growth and biofilm formation in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Potential of Glucosinolates and Their Hydrolysis Products as Inhibitors of Cytokine Storms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of (-)-linalool against oxygen-glucose deprivation-induced neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Antifungal activity of linalool in cases of Candida spp. isolated from individuals with oral candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antifungal activity of linalool against fluconazole-resistant clinical strains of vulvovaginal Candida albicans and its predictive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal activity of linalool against fluconazole-resistant clinical strains of vulvovaginal Candida albicans and its predictive mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive literature review on Dihydrolinalool
An In-depth Technical Guide to Dihydrolinalool
Introduction
This compound, systematically named 3,7-dimethyloct-6-en-3-ol, is a versatile acyclic monoterpenoid alcohol.[1][2] It is a colorless liquid recognized for its pleasant, fresh, and clean floral aroma with nuances of lily-of-the-valley and bois de rose, complemented by citrus and soft woody undertones.[3][4] This compound is a key ingredient in the fragrance and cosmetic industries due to its stability and appealing scent profile.[3][5] Beyond its use in perfumery, this compound is also utilized as a flavoring agent and is a subject of research for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial effects.[5] This guide provides a comprehensive literature review of this compound, covering its chemical and physical properties, synthesis, natural occurrence, applications, and safety information, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a stable compound, particularly in comparison to the structurally related linalool (B1675412), making it suitable for use in various formulations, including those with harsh bases like detergents.[3] It is soluble in alcohols, ethers, propylene (B89431) glycol, and oils, but almost insoluble in water and glycerin.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3,7-dimethyloct-6-en-3-ol | [1] |
| Synonyms | 1,2-Dihydrolinalool, 3,7-Dimethyl-6-octen-3-ol | [2][7] |
| CAS Number | 18479-51-1 | [1][2][8] |
| Molecular Formula | C₁₀H₂₀O | [1][2][8] |
| Molar Mass | 156.27 g/mol | [1][2] |
| Appearance | Colorless liquid | [3][4][6] |
| Density | 0.857 - 0.863 g/mL at 25 °C | [7] |
| Boiling Point | 191-197 °C | [4][6] |
| Flash Point | 81.11 °C (178 °F) | [4][7] |
| Refractive Index | 1.452 - 1.458 at 20 °C | [4][7] |
| Water Solubility | 1.45 g/L at 25 °C (low solubility) | [6] |
| logP (Octanol/Water) | 2.89 - 2.98 (estimated) | [2][4] |
| Odor Profile | Floral (lily, bois de rose), citrus, woody, fresh |[3][4][9] |
Spectroscopic Data
The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data for this compound is available in public databases such as the NIST WebBook.[8] The molecular ion peak (M+) would be observed at m/z 156, corresponding to its molecular weight.[8] Common fragmentation patterns would involve the loss of water (M-18) and alkyl fragments.
-
Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the tertiary alcohol functional group. C-H stretching vibrations from the alkyl groups would appear just below 3000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would provide detailed information about the connectivity. Key signals would include those for the methyl groups, methylene (B1212753) groups, the vinyl proton, and the hydroxyl proton. The chemical shifts and splitting patterns of these signals are crucial for confirming the structure.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the ten carbon atoms in the molecule, with their chemical shifts indicating their local electronic environment (e.g., carbons attached to oxygen, sp² hybridized carbons of the double bond, and sp³ hybridized alkyl carbons).
-
Synthesis and Manufacturing
This compound can be synthesized through various methods, with one common approach being the selective hydrogenation of related compounds like linalool or dehydrolinalool.
Experimental Protocol: Catalytic Hydrogenation of Linalool
A patented method describes the preparation of this compound via the catalytic hydrogenation of linalool.[10] This process is designed to achieve high conversion rates and selectivity under relatively mild conditions, avoiding the use of precious metals like rhodium or platinum.[10]
Objective: To synthesize this compound with high purity and yield.
Materials:
-
Reactant: Linalool
-
Catalyst: Nickel Boride (NiB), Raney Nickel (thunder Buddhist nun Ni), or passivated Nickel[10]
-
Solvent: Alcohol (e.g., ethanol, methanol)
-
Hydrogen Gas (H₂)
Apparatus:
-
High-pressure reactor (autoclave) equipped with a stirrer, temperature controller, and pressure gauge.
-
Distillation apparatus for solvent removal and product purification.
Procedure:
-
Catalyst Preparation: The catalyst (NiB, Raney Ni, or passivated Ni) is prepared or activated according to standard procedures. The amount of catalyst used is typically 0.1% to 1% of the reactant (linalool) mass.[10]
-
Reaction Setup: The high-pressure reactor is charged with linalool and the alcohol solvent. The catalyst is then added to the mixture.
-
Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas to a pressure of 0.1 to 10.0 MPa.[10]
-
Reaction Conditions: The reaction mixture is heated to a temperature between 0 °C and 150 °C and stirred continuously.[10] The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to check for the consumption of linalool.
-
Work-up and Purification: Upon completion, the reactor is cooled, and the excess hydrogen pressure is carefully released. The reaction mixture is filtered to remove the catalyst. The solvent is then removed from the filtrate by distillation under reduced pressure.
-
Product Isolation: The resulting crude product is purified by fractional distillation to yield this compound with a purity that can exceed 94%.[10] The conversion of linalool can approach 100% with a selectivity for this compound of ≥98%.[10]
Caption: Workflow for the catalytic hydrogenation of linalool to produce this compound.
Natural Occurrence
This compound is found as a constituent in some natural sources. For instance, it has been reported in Croton sarcopetalus.[1] It is also noted to occur in black currant fruit.[7] While it is a naturally occurring monoterpene, the this compound used commercially is often synthetic to ensure a consistent supply and quality for large-scale applications.[9]
Applications
The primary application of this compound is in the fragrance and flavor industries.
-
Fragrance Industry: Its excellent stability and fresh floral scent make it a valuable component in perfumes, soaps, personal care products, and household cleaners like laundry detergents.[3][5] It can effectively mask base malodors and provides a persistent floral character.[3] It is often combined with other aroma chemicals like dihydromyrcenol (B102105) and white musks to create "clean laundry" accords.[3]
-
Flavor Industry: this compound is used as a flavoring agent in food and beverage products, where it can enhance flavor profiles, particularly in items like candies and drinks.[5]
-
Cosmetics: In skincare and cosmetic products, it is incorporated for its aromatic properties and may offer potential skin-soothing effects.[5]
-
Research and Development: this compound is being investigated for potential therapeutic benefits.[5] Research has pointed towards possible anti-inflammatory, antioxidant, and antimicrobial properties, making it a compound of interest for the development of natural health products and remedies.[5]
Biological Activity and Toxicology
While comprehensive toxicological data is not always available, current information suggests that this compound has a generally favorable safety profile for its intended uses.
-
Antimicrobial Properties: Its antimicrobial characteristics make it a functional ingredient in cleaning products, contributing to both fragrance and efficacy.[5]
-
Anti-inflammatory and Antioxidant Effects: Preliminary research suggests potential anti-inflammatory and antioxidant activities, which are areas of ongoing scientific interest.[5]
Safety and Handling
Regulatory bodies and safety data sheets provide guidance on the safe handling of this compound.
Table 2: Safety and Hazard Information for this compound
| Hazard Aspect | Information | Source |
|---|---|---|
| GHS Classification | Not classified as hazardous by a majority of reports to ECHA. Some notifications include hazard statements. | [1] |
| Risk Phrases (Older System) | R36/37/38: Irritating to eyes, respiratory system and skin. R20/21/22: Harmful by inhalation, in contact with skin and if swallowed. | [6] |
| Safety Phrases (Older System) | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36: Wear suitable protective clothing. | [6] |
| Skin Contact | May be harmful in contact with skin and may cause mild skin irritation. | [11] |
| Eye Contact | Direct contact may cause temporary or mild irritation. | [11] |
| Ingestion | Expected to be a low ingestion hazard. | [11] |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. Ensure adequate ventilation. | [11][12] |
| Environmental Hazard | No other adverse environmental effects (e.g., ozone depletion, endocrine disruption) are expected. |[11] |
It is important to consult the latest Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this chemical.[11][12]
Conclusion
This compound is a significant aroma chemical with a well-established role in the fragrance and flavor industries. Its desirable olfactory properties, combined with its chemical stability, ensure its continued and widespread use. Furthermore, emerging research into its biological activities, such as antimicrobial and anti-inflammatory effects, suggests that the applications for this compound may expand into the pharmaceutical and natural health sectors. This guide has summarized the core technical information on this compound, providing a foundation for researchers and professionals working with this multifaceted compound.
References
- 1. This compound | C10H20O | CID 86749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Dihydrolinalool (CAS 18479-51-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. fraterworks.com [fraterworks.com]
- 4. This compound, 18479-51-1 [perflavory.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1,2-Dihydrolinalool [chembk.com]
- 7. This compound, 18479-51-1 [thegoodscentscompany.com]
- 8. 1,2-Dihydrolinalool [webbook.nist.gov]
- 9. dsm-firmenich.com [dsm-firmenich.com]
- 10. CN1203217A - Process for preparing dihydro-linalool - Google Patents [patents.google.com]
- 11. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 12. tcichemicals.com [tcichemicals.com]
A Technical Guide to the Physical and Chemical Properties of Dihydrolinalool
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrolinalool (3,7-dimethyloct-6-en-3-ol) is a naturally occurring acyclic monoterpenoid alcohol. It is a derivative of linalool (B1675412) and is found in the essential oils of various plants. With its pleasant, floral, and slightly citrusy aroma, this compound is a valuable ingredient in the fragrance and flavor industries. Beyond its sensory characteristics, its chemical and physical properties make it a subject of interest for various scientific applications, including potential use in the development of new therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant chemical pathways.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a consolidated reference for its key quantitative data.
| Property | Value |
| Molecular Formula | C₁₀H₂₀O[1][2][3] |
| Molecular Weight | 156.27 g/mol [1][2] |
| Appearance | Colorless clear liquid[2][4] |
| Boiling Point | 191-193 °C at 760 mmHg[4] |
| Specific Gravity | 0.857-0.863 @ 25 °C[4] |
| Refractive Index | 1.452-1.458 @ 20 °C[4] |
| Flash Point | 81.11 °C (178 °F) TCC[4][5] |
| Solubility | Soluble in alcohol; Insoluble in water[4] |
| Vapor Pressure | 0.019 mmHg @ 25 °C (estimated)[4] |
| logP (o/w) | 2.977 (estimated)[4] |
| Stability | Reported to be more stable than linalool[4] |
Chemical Properties and Reactivity
This compound is a tertiary alcohol, which influences its chemical reactivity. It is considered to be more stable than its precursor, linalool, particularly in soaps and perborate (B1237305) deodorants.[4] The stability of this compound makes it a preferred ingredient in various consumer products.
The primary methods for the synthesis of this compound involve the catalytic hydrogenation of linalool. This process selectively reduces the double bond in the linalool molecule to yield this compound.[6] Catalysts such as Nickel-Boride (NiB), Raney Nickel, or Palladium on carbon (Pd/C) are employed in this reaction, which is typically carried out in an alcohol solvent under controlled temperature and pressure.[6]
Another significant chemical pathway involving this compound is its formation through the biotransformation of myrcene (B1677589) by microorganisms like Pseudomonas aeruginosa.[4][7] This biocatalytic process offers an alternative, environmentally friendly route to produce this compound. The biotransformation of myrcene can yield different products depending on the incubation time, with this compound being a major product at specific time points.[4][8]
Experimental Protocols
Determination of Boiling Point by Distillation
The boiling point of this compound can be determined using a standard simple distillation apparatus.[9]
Methodology:
-
A sample of this compound is placed in a round-bottom flask.
-
The flask is heated, and the temperature of the vapor is monitored with a thermometer.
-
The temperature at which the liquid and vapor phases are in equilibrium, and the vapor is condensing, is recorded as the boiling point.[9]
-
For essential oil components, differential scanning calorimetry (DSC) can also be utilized to determine the boiling temperature.[1]
Determination of Specific Gravity using a Pycnometer
The specific gravity of this compound can be accurately measured using a pycnometer.[10][11]
Methodology:
-
The pycnometer is first weighed empty, then filled with distilled water and weighed again to determine the mass of the water.
-
The pycnometer is then emptied, dried, and filled with this compound and weighed.
-
The specific gravity is calculated as the ratio of the mass of the this compound to the mass of the water for the same volume.[11]
-
Measurements should be performed at a constant temperature, typically 25°C.[12]
Measurement of Refractive Index with a Refractometer
The refractive index of this compound is determined using a refractometer.[13][14]
Methodology:
-
A small drop of the this compound sample is placed on the prism of the refractometer.
-
The instrument measures the extent to which light is bent as it passes through the sample.
-
The refractive index is read directly from the instrument's scale.
-
The measurement is temperature-dependent and is typically recorded at 20°C.[14]
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for determining the purity of this compound and identifying any impurities.[2][5][15][16]
Methodology:
-
A small, diluted sample of this compound is injected into the gas chromatograph.
-
The sample is vaporized and carried by an inert gas through a capillary column.
-
The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
-
As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for identification.
-
The purity is determined by the relative area of the this compound peak in the chromatogram.
Visualizations of Chemical Pathways
The following diagrams illustrate key chemical pathways involving this compound.
Caption: Chemical synthesis of this compound.
Caption: Biotransformation of Myrcene.
Caption: GC-MS analysis workflow.
References
- 1. akjournals.com [akjournals.com]
- 2. thecbggurus.com [thecbggurus.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Biotransformation of myrcene by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN1203217A - Process for preparing dihydro-linalool - Google Patents [patents.google.com]
- 7. Biotransformation of myrcene by Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vernier.com [vernier.com]
- 10. kelid1.ir [kelid1.ir]
- 11. Specific Gravity Determination - www.impactanalytical.com [impactanalytical.com]
- 12. US Pharmacopeia <841> Specific Gravity | Anton Paar Wiki [wiki.anton-paar.com]
- 13. rudolphresearch.com [rudolphresearch.com]
- 14. blog.hannainst.com [blog.hannainst.com]
- 15. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Methods for the Chemical Synthesis of Dihydrolinalool: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrolinalool (3,7-dimethyl-6-octen-3-ol) is a naturally occurring acyclic monoterpenoid alcohol with a fresh, floral, and slightly citrusy aroma. It is a valuable ingredient in the fragrance and flavor industries and serves as a versatile intermediate in the synthesis of other aroma chemicals and pharmaceuticals. This document provides detailed application notes and protocols for the chemical synthesis of this compound, focusing on catalytic hydrogenation of linalool (B1675412), a widely employed and efficient method.
I. Catalytic Hydrogenation of Linalool
The most common and industrially viable method for the synthesis of this compound is the selective catalytic hydrogenation of linalool. This process involves the addition of hydrogen across one of the double bonds of linalool in the presence of a metal catalyst. The choice of catalyst and reaction conditions is crucial to achieve high selectivity and yield, minimizing the formation of byproducts such as tetrahydrolinalool.
Logical Workflow for Catalytic Hydrogenation
Caption: General workflow for the synthesis of this compound via catalytic hydrogenation.
Experimental Protocols
Protocol 1: Hydrogenation using Raney Nickel Catalyst [1]
This protocol is based on a process designed to produce high-purity this compound under mild conditions.
Materials:
-
Linalool (natural, purity ~95%)
-
Raney Nickel (Raney Ni)
-
Hydrogen gas (H₂)
-
Stainless steel autoclave (e.g., 95 ml capacity)
-
Filtration apparatus
-
Rotary evaporator or distillation setup
Procedure:
-
Reactor Setup: In a 95 ml stainless steel autoclave, add 10.0 g of linalool (natural, 95% purity), 10 ml of 95% ethanol, and 0.1 g of Raney Nickel catalyst. The catalyst loading is 1% by weight of the linalool.
-
Purging: Seal the autoclave and purge with hydrogen gas three times to remove any air from the system.
-
Pressurization and Heating: Pressurize the reactor with hydrogen gas to 2.0 MPa. Place the reactor in an oil bath preheated to 85°C.
-
Reaction: Stir the reaction mixture. The reaction is monitored by the pressure drop. The reaction is considered complete when the pressure inside the autoclave no longer decreases, which typically takes approximately 4 hours.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Purification:
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Remove the ethanol solvent from the filtrate by distillation under normal pressure.
-
-
Product Analysis: The resulting product is this compound. The reported content of this compound is greater than 94%.
Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C) Catalyst [1]
This protocol provides an alternative catalytic system for the hydrogenation of linalool.
Materials:
-
Linalool
-
Palladium on Carbon (Pd/C)
-
Alcohol solvent (e.g., Ethanol)
-
Hydrogen gas (H₂)
-
High-pressure reactor
Procedure:
-
Reactor Setup: Charge the reactor with linalool and an alcohol solvent. Add the Pd/C catalyst. The recommended catalyst amount is 0.1‰ to 3.0‰ of the mass of the linalool.
-
Reaction Conditions:
-
Set the reaction temperature between 25°C and 120°C.
-
Pressurize the reactor with hydrogen gas to a pressure between 0.1 and 5.0 MPa.
-
-
Reaction Time: The reaction should proceed for at least 1 hour to ensure complete hydrogenation of the reactant.
-
Work-up: After the reaction, the catalyst is filtered off, and the solvent is removed by distillation to yield the this compound product.
Data Presentation: Comparison of Catalytic Systems
| Parameter | Method 1: Raney Nickel[1] | Method 2: Pd/C[1] |
| Starting Material | Linalool | Linalool |
| Catalyst | Raney Ni | Pd/C |
| Catalyst Loading | 0.1% - 1% of linalool mass | 0.01% - 0.3% of linalool mass |
| Solvent | Alcohol (e.g., 95% Ethanol) | Alcohol |
| Temperature | 0 - 150°C (Example: 85°C) | 25 - 120°C |
| Pressure | 0.1 - 10.0 MPa (Example: 2.0 MPa) | 0.1 - 5.0 MPa |
| Reaction Time | Approx. 4 hours | ≥ 1 hour |
| Product Purity | > 94% this compound | Not specified |
| Conversion Rate | Close to 100% | Not specified |
| Selectivity | ≥ 98% for this compound | Not specified |
II. Synthesis from 1-Chloro-4-methyl-3-pentene
An alternative, multi-step synthesis of this compound has been described, starting from 5-chloro-2-pentanone (B45304).[2] This method involves the formation of an organolithium reagent followed by reaction with a ketone.
Reaction Pathway
Caption: Multi-step synthesis of this compound from 5-chloro-2-pentanone.
Experimental Protocol
This protocol is a summary of the described synthetic route.[2]
Step 1: Synthesis of 1-Chloro-4-methyl-4-hydroxypentane
-
Prepare a Grignard reagent from methyl iodide and magnesium in a suitable ether solvent.
-
To the cooled Grignard reagent, add 5-chloro-2-pentanone dropwise while maintaining the temperature.
-
After the addition is complete, allow the reaction to proceed to completion.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ether, combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate to obtain the crude product. A 60% yield is reported for this step.
Step 2: Synthesis of 1-Chloro-4-methyl-3-pentene
-
Combine the crude 1-chloro-4-methyl-4-hydroxypentane with a dehydrating agent such as potassium bisulfate.
-
Heat the mixture to effect dehydration.
-
The product can be purified by distillation.
Step 3: Synthesis of this compound
-
Prepare the alkenyl lithium reagent by reacting 1-chloro-4-methyl-3-pentene with lithium metal in an appropriate solvent.
-
To this alkenyl lithium solution, add ethyl methyl ketone at a low temperature.
-
After the reaction is complete, quench with water or a mild acid.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry and concentrate the organic phase, and purify the resulting this compound, for example, by vacuum distillation.
III. Biotransformation of Myrcene (B1677589)
While not a purely chemical synthesis, the biotransformation of myrcene presents an alternative "green" route to this compound. The bacterium Pseudomonas putida can convert myrcene into several valuable compounds, including this compound.[3] The product distribution is dependent on the incubation time. An incubation of 30 hours with Pseudomonas putida yielded 60% this compound.[3] This method, while outside the scope of traditional chemical synthesis, is noteworthy for its use of renewable feedstocks and environmentally benign conditions.
Conclusion
The chemical synthesis of this compound is most efficiently achieved through the catalytic hydrogenation of linalool. The use of non-precious metal catalysts like Raney Nickel offers a cost-effective and highly selective method, yielding a product of high purity.[1] Alternative multi-step chemical syntheses exist but are more complex. The choice of synthetic route will depend on factors such as the availability of starting materials, desired purity, and scalability of the process. For researchers in drug development, the well-established hydrogenation protocols provide a reliable means to access this important chiral building block.
References
Application Notes and Protocols for the Enantioselective Synthesis of Dihydrolinalool
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrolinalool, a fragrant terpene alcohol, exists as a pair of enantiomers, (R)- and (S)-dihydrolinalool, each possessing distinct olfactory properties. The selective synthesis of a single enantiomer is of significant interest in the fragrance, flavor, and pharmaceutical industries, where chirality can profoundly influence biological activity and sensory perception. These application notes provide detailed protocols for two prominent methods for the enantioselective synthesis of this compound: Asymmetric Hydrogenation and Enzymatic Kinetic Resolution.
Data Presentation
The following table summarizes typical quantitative data for the enantioselective synthesis of this compound. It is important to note that while the data for asymmetric hydrogenation is based on the closely related substrate geraniol, the data for enzymatic resolution is a projection based on common lipase-catalyzed resolutions of secondary alcohols.
| Method | Catalyst/Enzyme | Substrate | Product(s) | Catalyst/Enzyme Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| Asymmetric Hydrogenation | Ru(OAc)₂(R)-BINAP | Dehydrolinalool | (S)-Dihydrolinalool | 0.5 - 1.0 | Methanol (B129727) | 25 - 50 | 12 - 24 | >95 | >96 |
| Asymmetric Hydrogenation | Ru(OAc)₂(S)-BINAP | Dehydrolinalool | (R)-Dihydrolinalool | 0.5 - 1.0 | Methanol | 25 - 50 | 12 - 24 | >95 | >96 |
| Enzymatic Kinetic Resolution | Immobilized Lipase (B570770) B from Candida antarctica (Novozym 435) | (±)-Dihydrolinalool | (R)-Dihydrolinalool & (S)-Dihydrolinalyl acetate (B1210297) | 10 - 20 (w/w) | Hexane (B92381) | 40 - 50 | 24 - 72 | ~45 (alcohol) | >98 (alcohol) |
| Enzymatic Kinetic Resolution | Lipase from Pseudomonas cepacia | (±)-Dihydrolinalool | (S)-Dihydrolinalool & (R)-Dihydrolinalyl acetate | 10 - 20 (w/w) | Diisopropyl ether | 30 - 40 | 24 - 72 | ~45 (alcohol) | >98 (alcohol) |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Dehydrolinalool
This protocol describes the enantioselective hydrogenation of dehydrolinalool to either (R)- or (S)-dihydrolinalool using a chiral Ruthenium-BINAP catalyst. The procedure is adapted from the well-established method for the asymmetric hydrogenation of geraniol.
Materials:
-
Dehydrolinalool
-
[Ru(cod)Cl₂]n
-
(R)-BINAP or (S)-BINAP
-
Sodium acetate
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
-
Standard glassware for organic synthesis
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Catalyst Preparation (in situ):
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine [Ru(cod)Cl₂]n (1 mol%) and the corresponding chiral BINAP ligand ((R)-BINAP for (S)-dihydrolinalool, or (S)-BINAP for (R)-dihydrolinalool) (1.1 mol%).
-
Add anhydrous methanol and stir the mixture at room temperature for 30 minutes.
-
Add sodium acetate (2.5 mol%) and stir for another 30 minutes to generate the active Ru(OAc)₂(BINAP) catalyst.
-
-
Hydrogenation Reaction:
-
In a separate flask, dissolve dehydrolinalool (1 equivalent) in anhydrous methanol.
-
Transfer the substrate solution to the autoclave.
-
Carefully transfer the prepared catalyst solution to the autoclave under an inert atmosphere.
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at the specified temperature (e.g., 25-50 °C) for 12-24 hours, or until TLC/GC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Carefully depressurize the autoclave.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound enantiomer.
-
-
Characterization:
-
Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
-
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol details the kinetic resolution of racemic this compound via enantioselective acylation catalyzed by a lipase. This method allows for the separation of the two enantiomers, yielding one as the unreacted alcohol and the other as the corresponding ester.
Materials:
-
(±)-Dihydrolinalool
-
Immobilized Lipase B from Candida antarctica (Novozym 435) or Lipase from Pseudomonas cepacia
-
Acyl donor (e.g., vinyl acetate, acetic anhydride)
-
Anhydrous organic solvent (e.g., hexane, diisopropyl ether)
-
Molecular sieves (4 Å)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add racemic this compound (1 equivalent) and the chosen anhydrous organic solvent.
-
Add the acyl donor (1.0-1.2 equivalents). Using an irreversible acyl donor like vinyl acetate is often preferred.
-
Add the lipase (typically 10-20% by weight of the substrate) and molecular sieves to maintain anhydrous conditions.
-
-
Enzymatic Reaction:
-
Stir the reaction mixture at a constant temperature (e.g., 30-50 °C).
-
Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with the solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting mixture of the enantioenriched this compound and the dihydrolinalyl acetate can be separated by silica gel column chromatography. A gradient of hexane and ethyl acetate is typically effective.
-
-
Characterization:
-
Determine the enantiomeric excess of both the recovered this compound and the synthesized dihydrolinalyl acetate by chiral GC or HPLC analysis. The ester can be hydrolyzed back to the corresponding this compound enantiomer if desired.
-
Mandatory Visualization
Caption: Workflow for the enantioselective synthesis of this compound.
Application Notes and Protocols for the Biotransformation of Myrcene to Dihydrolinalool
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrolinalool is a valuable acyclic monoterpene alcohol prized in the fragrance and flavor industries for its fresh, floral, and slightly citrusy aroma. It also serves as a versatile chemical intermediate. Traditional chemical synthesis of this compound often involves harsh conditions and may produce undesirable byproducts. Biotransformation, utilizing whole microbial cells or isolated enzymes, presents a greener and more specific alternative for the synthesis of such fine chemicals. This document provides detailed protocols for the biotransformation of β-myrcene, an abundant and renewable monoterpene, into this compound using Pseudomonas species.
Quantitative Data Summary
The biotransformation of myrcene (B1677589) by Pseudomonas species can yield a variety of products, with the distribution being highly dependent on the specific strain and the incubation time. The following tables summarize the quantitative yields of major products obtained from the biotransformation of myrcene by Pseudomonas aeruginosa and Pseudomonas putida.
Table 1: Product Distribution from Biotransformation of Myrcene by Pseudomonas aeruginosa PTCC 1074 [1][2][3][4][5]
| Incubation Time (days) | This compound (%) | 2,6-Dimethyloctane (%) | α-Terpineol (%) | Total Yield (%) |
| 1.5 | 79.5 | 9.3 | - | 88.8 |
| 3 | - | 90.0 | 7.7 | 97.7 |
Table 2: Product Distribution from Biotransformation of Myrcene by Pseudomonas putida PTCC 1694 [6]
| Incubation Time (hours) | This compound (%) | cis-β-Dihydroterpineol (%) | Linalool (%) | cis-Ocimene-8-oxo (%) | Other Major Products (%) | Total Yield (%) |
| 30 | 59.5 | 25.0 | - | - | Hexadecanoic acid (12.5) | 97.0 |
| 72 | 16.7 | - | - | 61.6 | trans-β-dihydroterpineol (8.4), β-cadinene (3.5) | 86.7 |
| 120 | 4.1 | 67.6 | 25.8 | - | - | 97.5 |
Experimental Protocols
Protocol 1: Cultivation of Pseudomonas for Biotransformation
This protocol describes the preparation of a microbial culture for the biotransformation of myrcene.
1. Media Preparation:
-
Prepare the culture medium containing:
-
0.3% (w/v) Malt Extract
-
0.3% (w/v) Yeast Extract
-
0.5% (w/v) Peptone
-
1.0% (w/v) Glucose
-
-
Dissolve the components in distilled water.
-
Adjust the pH of the medium to 7.0.
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
2. Inoculation and Cultivation:
-
In a sterile laminar flow hood, inoculate 100 mL of the sterile medium in a 250 mL Erlenmeyer flask with a loopful of Pseudomonas aeruginosa or Pseudomonas putida from a fresh agar (B569324) plate.
-
Incubate the flask at 30°C with agitation at 150 rpm until the culture reaches the late exponential phase of growth (typically 24-48 hours).
Protocol 2: Biotransformation of Myrcene
This protocol outlines the procedure for the whole-cell biotransformation of myrcene.
1. Substrate Addition:
-
To the microbial culture from Protocol 1, add β-myrcene to a final concentration of 1.0% (v/v).[2]
-
Note: For P. aeruginosa, a concentration of 4.47 g/L myrcene with 0.1 g/L methanol (B129727) has also been reported to be effective.[2]
2. Incubation:
-
Continue the incubation of the flasks under the same conditions as in the cultivation step (30°C, 150 rpm). For P. aeruginosa, an optimal temperature of 27°C and a pH of 5.5 have been noted.[2]
-
The incubation time is a critical parameter that determines the product profile, as shown in Tables 1 and 2. For this compound production using P. aeruginosa, an incubation time of 1.5 days is recommended.[1][2][3] For P. putida, a 30-hour incubation favors this compound formation.[6]
3. Control Experiment:
-
It is essential to run a control experiment simultaneously. Add myrcene to a sterile medium without any microorganisms and incubate under the same conditions to ensure that the observed transformation is due to microbial activity.[2]
Protocol 3: Extraction and Isolation of this compound
This protocol describes the extraction of the biotransformation products from the culture medium.
1. Cell Separation:
-
After the desired incubation period, harvest the culture broth.
-
Separate the bacterial cells from the supernatant by centrifugation at 12,800 x g for 10 minutes.[2]
2. Solvent Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Perform a liquid-liquid extraction using diethyl ether (3 x 25 mL).[2]
-
Combine the organic layers.
3. Washing and Drying:
-
Wash the combined diethyl ether extract with distilled water (3 x 10 mL) to remove any residual media components.[2]
-
Dry the organic layer over anhydrous sodium sulphate.[2]
4. Solvent Removal:
-
Filter the dried extract using Whatman No. 1 filter paper.
-
Remove the diethyl ether under reduced pressure using a rotary evaporator to obtain the crude product mixture.
Protocol 4: Analysis of Biotransformation Products by GC-MS
This protocol provides a general guideline for the analysis of the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve the crude product mixture from Protocol 3 in a suitable solvent, such as dichloromethane (B109758) or hexane, for GC-MS analysis.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or HP-INNOWAX (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 45°C.
-
Ramp to 200°C at a rate of 5°C/min, hold for 10 minutes.
-
Ramp to 250°C at a rate of 5°C/min, hold for 20 minutes.
-
-
Mass Spectrometer: Agilent 5977C GC/MSD or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Scan Range: 40-550 m/z.
3. Compound Identification:
-
Identify the compounds in the extract by comparing their mass spectra and retention indices with those of authentic standards and by searching against mass spectral libraries such as NIST and Wiley.
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Putative biotransformation pathway of myrcene.
Caption: Analytical workflow for product identification.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotransformation of myrcene by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotransformation of myrcene by Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotransformation of myrcene by Pseudomonas aeruginosa | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Microbial monoterpene transformations—a review [frontiersin.org]
- 6. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Catalytic Hydrogenation of Linalool for Dihydrolinalool Production
This document provides detailed application notes and protocols for the catalytic hydrogenation of linalool (B1675412) to produce dihydrolinalool, a valuable fragrance and flavoring agent. The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
Introduction
This compound (3,7-dimethyl-6-octen-3-ol) is a significant chemical intermediate and fragrance compound known for its fresh, floral, and slightly citrusy aroma. It finds extensive use in the formulation of perfumes, cosmetics, soaps, and detergents. One of the primary methods for its synthesis is the selective catalytic hydrogenation of linalool, a naturally occurring terpene alcohol. This process involves the reduction of the isolated double bond in the linalool molecule while preserving the tertiary alcohol functional group and the other double bond. The choice of catalyst and reaction conditions is crucial to achieve high selectivity and yield of the desired this compound. This note details the methodologies and reaction parameters for this transformation.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the catalytic hydrogenation of linalool and the closely related dehydrolinalool. The data for dehydrolinalool is included to provide a broader context on effective catalysts and conditions for selective hydrogenation of similar substrates.
| Starting Material | Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Linalool | Raney Nickel | 1% w/w of linalool | 95% Ethanol (B145695) | 85 | 2.0 | ~4 | - | - | 94 (of this compound) | [1] |
| Linalool | 5% Pd/C | 0.3% w/w of linalool | 95% Ethanol | 50 | Atmospheric | - | 98 | 100 (to this compound) | - | [1] |
| Linalool | Pt/TiO₂ (5 wt% Pt) | 210 mg for 6.5 mmol linalool | Ethanol | Room Temp. | - | 0.83 | - | - | 92.8 (of this compound) | [1] |
| Dehydrolinalool | η²-C₆₀Pd(PPh₃)₂ on Sibunit carbon | 0.05 - 0.3 g/L | - | 40 - 70 | 0.002 | - | - | - | 97.1 (of linalool) | [2] |
| Dehydrolinalool | Pd, Pb, Bi on Al₂O₃ | 0.6-1.0 wt. ‰ Pd | C2-C4 fatty alcohol | 80 - 100 | 0.5 - 1.5 | - | - | - | - | [3][4] |
Experimental Protocols
The following are detailed methodologies for the catalytic hydrogenation of linalool based on established procedures.
Protocol 1: Hydrogenation using Raney Nickel Catalyst [1]
-
Reactor Preparation: To a 95 ml stainless steel autoclave, add 10.0 g of linalool (natural, purity 95%), 10 ml of 95% ethanol, and 0.1 g of Raney Nickel catalyst.
-
System Purging: Seal the autoclave and purge the system with hydrogen gas three times to remove any residual air.
-
Pressurization: Pressurize the reactor with hydrogen to 2.0 MPa.
-
Reaction: Place the reactor in an oil bath preheated to 85°C and begin stirring. Monitor the pressure, and continue the reaction for approximately 4 hours, or until the pressure remains constant for 10 minutes, indicating the completion of hydrogen uptake.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Product Isolation: Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Purification: Remove the ethanol solvent under normal pressure (e.g., using a rotary evaporator) to obtain the crude this compound product.
-
Analysis: Analyze the product for purity and content of this compound using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). The expected this compound content is approximately 94%.
Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C) Catalyst [1]
-
Reactor Setup: In a 50 ml reaction flask connected to a gas burette (eudiometer), add 1.0 g of linalool, 5 ml of 95% ethanol, and 0.003 g of 5% Pd/C catalyst.
-
System Purging: Purge the flask with hydrogen three times.
-
Reaction: Heat the mixture to 50°C and begin stirring. Monitor the hydrogen uptake using the gas burette. The reaction is complete when the theoretical amount of hydrogen (approximately 150 ml for this scale) has been consumed.
-
Work-up and Analysis: After cooling, filter the catalyst from the reaction mixture. The resulting solution can be analyzed by gas chromatography to determine conversion and selectivity. This method reportedly achieves 98% conversion with 100% selectivity to this compound.
Visualized Workflow and Relationships
The following diagrams illustrate the experimental workflow and the chemical transformation in the catalytic hydrogenation of linalool.
Caption: Experimental workflow for catalytic hydrogenation of linalool.
Caption: Reaction pathway for linalool to this compound.
References
- 1. CN1203217A - Process for preparing dihydro-linalool - Google Patents [patents.google.com]
- 2. RU2118953C1 - Method of linalool producing - Google Patents [patents.google.com]
- 3. CN102397788A - Method for preparing linalool by selective hydrogenation of dehydrolinalool - Google Patents [patents.google.com]
- 4. CN102397789A - Fixed bed catalyst for preparing linalool by selective hydrogenation of dehydrolinalool - Google Patents [patents.google.com]
Application Notes and Protocols for Dihydrolinalool as a Flavoring Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dihydrolinalool as a flavoring agent in food science studies. This document includes its regulatory status, sensory properties, typical usage levels, and detailed protocols for its analysis and evaluation.
Introduction to this compound in Food Science
This compound (3,7-dimethyloct-6-en-3-ol) is a terpene alcohol valued in the food industry for its pleasant, fresh, and floral-citrus aroma and flavor profile.[1][2][3] It is recognized as a safe flavoring agent by international regulatory bodies.
Regulatory Status:
-
FEMA GRAS: this compound is FEMA (Flavor and Extract Manufacturers Association) GRAS (Generally Recognized as Safe), with FEMA number 3568.
-
JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and found no safety concerns at current levels of intake when used as a flavoring agent.[4]
Organoleptic Properties:
-
Odor: Described as floral, woody, citrus, with notes of blueberry and green (weedy).[3] It possesses a fresh, clean floral character with lily-of-the-valley and bois de rose nuances, brightened by citrus freshness and supported by a soft woody undertone.[2]
-
Taste: Characterized as floral, tropical, with hints of bois de rose, blueberry, berry, fruity, herbal, and woody notes.[5]
Data Presentation: Quantitative Usage Levels
The following table summarizes the typical usage levels of this compound in various food and beverage categories, as reported by the industry. These values are intended as a guide for formulation development.
| Food Category | Typical Usage Level (ppm) | Maximum Usage Level (ppm) |
| Non-alcoholic beverages | 5.0 | 25.0 |
| Alcoholic beverages | 10.0 | 50.0 |
| Confectionery | 10.0 | 50.0 |
| Bakery wares | 10.0 | 50.0 |
| Cereals and cereal products | 5.0 | 25.0 |
| Meat and meat products | 2.0 | 10.0 |
| Fish and fish products | 2.0 | 10.0 |
| Salts, spices, soups, sauces, salads | 5.0 | 25.0 |
| Ready-to-eat savories | 20.0 | 100.0 |
| Foodstuffs for particular nutritional uses | 10.0 | 50.0 |
| Composite foods | 5.0 | 25.0 |
Data sourced from industry reports and databases.
Experimental Protocols
Sensory Evaluation of this compound in a Beverage Matrix
This protocol outlines a method for conducting a sensory evaluation of this compound in a model beverage system (e.g., sweetened carbonated water) to determine its flavor profile and consumer acceptance.
Objective: To quantify the sensory attributes of this compound at different concentrations and assess overall liking.
Materials:
-
This compound (food grade)
-
Citric acid
-
Carbonated water
-
Glass tasting vessels (coded with random 3-digit numbers)
-
Sensory evaluation software or ballots
Panelist Selection:
-
Recruit 30-50 untrained consumer panelists who are regular consumers of flavored beverages.
-
Screen panelists for their ability to detect and describe basic tastes and aromas.
Sample Preparation:
-
Prepare a base beverage solution containing 10% sucrose and 0.1% citric acid in carbonated water.
-
Prepare three concentrations of this compound in the base solution:
-
Sample A: 5 ppm
-
Sample B: 15 ppm
-
Sample C: 25 ppm
-
-
A control sample (base solution with no added this compound) should also be prepared.
-
Present 50 mL of each sample, chilled to 4°C, to the panelists in a randomized order.
Evaluation Procedure:
-
Panelists should rinse their mouths with water between samples.
-
Using a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely), panelists will rate the "overall liking" of each sample.
-
Panelists will also rate the intensity of specific flavor attributes (e.g., "floral," "citrus," "woody," "sweetness") on a 9-point intensity scale (1 = not perceptible, 9 = extremely intense).
Data Analysis:
-
Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the samples for each attribute.
-
If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to identify which samples are different from each other.
Quantitative Analysis of this compound in a Food Matrix by GC-MS
This protocol describes a method for the extraction and quantification of this compound from a beverage sample using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To accurately determine the concentration of this compound in a liquid food matrix.
Materials and Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
SPME (Solid Phase Microextraction) fiber assembly (e.g., DVB/CAR/PDMS)
-
Headspace vials (20 mL) with magnetic screw caps (B75204) and septa
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Sodium chloride (NaCl)
-
Internal standard (e.g., 4-nonanol)
-
Vortex mixer
-
Centrifuge
Sample Preparation and Extraction (Liquid-Liquid Extraction):
-
Pipette 10 mL of the beverage sample into a 50 mL centrifuge tube.
-
Spike the sample with a known concentration of the internal standard.
-
Add 10 mL of dichloromethane to the tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean vial.
-
Dry the extract by passing it through a small column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis:
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 3°C/min to 125°C
-
Ramp 2: 7°C/min to 230°C
-
Ramp 3: 20°C/min to 300°C, hold for 5 minutes
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
Quantification:
-
Create a calibration curve by analyzing standard solutions of this compound with a fixed concentration of the internal standard.
-
Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.
Stability Testing of this compound in a Citrus Beverage
This protocol provides a framework for assessing the stability of this compound in a citrus beverage under accelerated storage conditions.
Objective: To evaluate the degradation of this compound over time at elevated temperatures.
Materials:
-
Pasteurized citrus beverage (e.g., orange juice)
-
This compound (food grade)
-
Amber glass bottles with airtight caps
-
Incubators set at 25°C and 35°C
-
GC-MS for analysis (as described in Protocol 3.2)
Procedure:
-
Spike the citrus beverage with a known concentration of this compound (e.g., 20 ppm).
-
Dispense the spiked beverage into amber glass bottles, leaving minimal headspace, and seal tightly.
-
Store the bottles in incubators at 25°C and 35°C.
-
At specified time points (e.g., day 0, week 1, week 2, week 4, week 8), remove triplicate samples from each storage condition.
-
Analyze the concentration of this compound in each sample using the GC-MS method outlined in Protocol 3.2.
Data Analysis:
-
Plot the concentration of this compound as a function of time for each temperature.
-
Calculate the degradation rate constant (k) and the half-life (t₁/₂) of this compound at each temperature using first-order kinetics.
-
This data can be used to predict the shelf-life of the flavor in the beverage.
Signaling Pathway: Biotransformation of Myrcene (B1677589) to this compound
This compound can be produced through the biotransformation of myrcene, a naturally occurring monoterpene, by certain microorganisms such as Pseudomonas species.[4][6] This biotechnological approach offers a "natural" route for the production of this flavor compound. The simplified pathway involves the hydration of myrcene.
References
- 1. Evaluation of Terpene Decomposition in Kaffir Lime Juice during Storage Using Gas Chromatography–Mass Spectrometry and Proton Transfer Reaction–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 18479-51-1 [thegoodscentscompany.com]
- 5. Biotransformation of myrcene by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
Dihydrolinalool in Cosmetic and Skincare Research: Current Applications and Future Directions
Application Note
Introduction
Dihydrolinalool, a saturated derivative of the terpene alcohol linalool (B1675412), is primarily utilized in the cosmetic and fragrance industries for its pleasant, fresh, and floral scent.[1][2][3] While extensively studied for its olfactory properties and safety as a fragrance ingredient, its direct applications in skincare for therapeutic benefits such as anti-inflammatory or antioxidant effects are not well-documented in publicly available research. This document summarizes the current state of knowledge regarding this compound's use in cosmetics and outlines potential avenues for future research based on the activities of structurally related compounds.
Current Applications: A Fragrance-Centric Role
This compound is a common component in a wide array of personal care products, including perfumes, soaps, shampoos, and lotions.[2][4] Its primary function is to impart a desirable aroma to these formulations.[1][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3,7-Dimethyloctan-3-ol | [2] |
| CAS Number | 18479-51-1 | [2] |
| Molecular Formula | C₁₀H₂₂O | [2] |
| Molecular Weight | 156.28 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Odor | Fresh, floral, citrusy, woody | [3][6] |
Potential Skincare Applications: An Area for Investigation
While direct evidence is lacking for this compound, its structural similarity to linalool, a well-researched monoterpene, suggests potential for similar biological activities. Linalool has been reported to possess anti-inflammatory, antioxidant, and anti-aging properties. However, it is crucial to note that this compound is a saturated molecule, which may alter its biological efficacy compared to the unsaturated linalool.
Potential Anti-Inflammatory Effects
Inflammatory skin conditions are often mediated by signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, leading to the production of pro-inflammatory cytokines. Research into other natural compounds has demonstrated the potential to inhibit these pathways. Future studies could explore if this compound exhibits similar activity.
Potential Antioxidant Activity
Oxidative stress is a key contributor to skin aging. Antioxidants can neutralize reactive oxygen species (ROS), protecting skin cells from damage. Standard assays to evaluate antioxidant capacity include the Oxygen Radical Absorbance Capacity (ORAC), 2,2-diphenyl-1-picrylhydrazyl (DPPH), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. Investigating the antioxidant potential of this compound using these methods would be a valuable first step in characterizing its potential skincare benefits.
Safety and Toxicology
The safety of this compound as a fragrance ingredient has been assessed, primarily in the context of skin sensitization. It is considered a weak skin sensitizer (B1316253) and is often found as an impurity in commercial linalool.[7] The Local Lymph Node Assay (LLNA) is a standard method for assessing the skin sensitization potential of chemicals.
Experimental Protocols
Due to the limited specific research on this compound's skincare benefits, the following protocols are generalized methodologies that could be adapted for its investigation.
Protocol 1: In Vitro Cytotoxicity Assay in Human Keratinocytes and Fibroblasts
Objective: To determine the cytotoxic potential of this compound on human skin cells.
Materials:
-
Human epidermal keratinocytes (HEKa) and human dermal fibroblasts (HDFa)
-
Keratinocyte Growth Medium (KGM) and Fibroblast Growth Medium (FGM)
-
This compound (high purity)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
Method:
-
Seed HEKa and HDFa cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the respective cell culture medium.
-
Replace the medium with the this compound dilutions and incubate for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 2: Assessment of Anti-Inflammatory Activity via Cytokine Production
Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines in skin cells.
Materials:
-
Human epidermal keratinocytes (HEKa)
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α and IL-6
Method:
-
Seed HEKa cells in 24-well plates and grow to 80% confluency.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the percentage inhibition of cytokine production.
Signaling Pathways and Experimental Workflows
As no specific signaling pathways for this compound in skin have been elucidated, a generalized workflow for investigating potential anti-inflammatory mechanisms is presented below.
Figure 1. A generalized experimental workflow for investigating the anti-inflammatory potential of this compound.
Conclusion and Future Outlook
This compound is an established fragrance ingredient in the cosmetic industry. While its direct therapeutic benefits for the skin remain largely unexplored, its structural relationship to linalool suggests that it may possess latent anti-inflammatory and antioxidant properties. Rigorous scientific investigation is required to substantiate these potential effects. The protocols and workflow outlined in this document provide a foundational framework for researchers to begin exploring the untapped potential of this compound in skincare, moving beyond its current role as a simple fragrance component. Such research could pave the way for its use as a functional ingredient in dermo-cosmetic formulations.
References
- 1. Investigation of the skin sensitizing activity of linalool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contact allergens formed on air exposure of linalool. Identification and quantification of primary and secondary oxidation products and the effect on skin sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dithranol-induced cytotoxicity in primary cultures of rat epidermal keratinocytes. I. The role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ecetoc.org [ecetoc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Use of human keratinocyte and fibroblast cultures for toxicity studies of topically applied compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antimicrobial Properties of Dihydrolinalool: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrolinalool, a naturally occurring terpenoid alcohol, presents a promising avenue for the development of novel antimicrobial agents. As a close structural analog of linalool, a well-documented antimicrobial compound, this compound is hypothesized to exhibit a broad spectrum of activity against various pathogenic microorganisms. This document provides detailed application notes and experimental protocols for the comprehensive investigation of the antimicrobial properties of this compound. The methodologies outlined herein are designed to enable researchers to determine its efficacy, elucidate its mechanism of action, and gather essential data for potential therapeutic applications.
The proposed mechanism of action for this compound, extrapolated from studies on linalool, involves disruption of cell membrane integrity, leading to increased permeability and leakage of intracellular components.[1][2][3][4][5] Furthermore, it is suggested that this compound may interfere with essential cellular processes, including energy metabolism and respiratory chain function, ultimately leading to microbial cell death.[3][6][7]
Data Presentation
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables are presented as templates for organizing experimental findings. It is anticipated that researchers will populate these tables with their own data upon conducting the described protocols. For reference, representative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for the closely related compound, linalool, are included.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) | MIC (µL/mL) | Reference (for experimental data) |
| Staphylococcus aureus | ATCC 29213 | Data to be determined | Data to be determined | |
| Escherichia coli | ATCC 25922 | Data to be determined | Data to be determined | |
| Pseudomonas aeruginosa | ATCC 27853 | Data to be determined | Data to be determined | |
| Candida albicans | ATCC 90028 | Data to be determined | Data to be determined | |
| Aspergillus niger | ATCC 16404 | Data to be determined | Data to be determined |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Microorganism | Strain | MBC/MFC (µg/mL) | MBC/MFC (µL/mL) | Reference (for experimental data) |
| Staphylococcus aureus | ATCC 29213 | Data to be determined | Data to be determined | |
| Escherichia coli | ATCC 25922 | Data to be determined | Data to be determined | |
| Pseudomonas aeruginosa | ATCC 27853 | Data to be determined | Data to be determined | |
| Candida albicans | ATCC 90028 | Data to be determined | Data to be determined | |
| Aspergillus niger | ATCC 16404 | Data to be determined | Data to be determined |
Table 3: Representative Antimicrobial Activity of Linalool (for comparison)
| Microorganism | Strain | MIC | MBC/MFC | Reference |
| Pseudomonas fluorescens | ATCC 13525 | 1.25 µL/mL | 2.5 µL/mL | [2] |
| Shigella sonnei | ATCC 25931 | 1.5 mg/mL | 1.5 mg/mL | [8] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolates | MIC₅₀: 13.2 µg/mL | Not Reported | [9] |
Experimental Protocols
The following protocols are provided as a guide for the systematic evaluation of the antimicrobial properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[10][11]
Materials:
-
This compound (of high purity)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures in logarithmic growth phase
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
-
Positive control (e.g., a standard antibiotic or antifungal)
-
Negative control (broth medium with solvent, if used)
-
Solvent for this compound (e.g., DMSO or ethanol, if necessary)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent at a high concentration.
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium to achieve a range of desired concentrations.
-
Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).
-
Add the microbial inoculum to each well containing the this compound dilutions, as well as to the positive and negative control wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity (no visible growth). The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol determines the lowest concentration of this compound that results in a 99.9% reduction in the initial microbial inoculum.[12][13]
Materials:
-
Results from MIC determination (Protocol 1)
-
Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile pipette tips
-
Incubator
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate or spread the aliquot onto a fresh, sterile agar plate.
-
Incubate the agar plates under appropriate conditions.
-
The MBC/MFC is the lowest concentration of this compound that results in no microbial growth on the agar plate.
References
- 1. Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial Activity and Mechanism of Linalool against Shewanella putrefaciens [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Activity and Metabolomic Analysis of Linalool Against Pathogenic Bacteria Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jddtonline.info [jddtonline.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Dihydrolinalool
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of dihydrolinalool (3,7-dimethyloct-6-en-3-ol), a valuable fragrance and flavor compound, and a potential intermediate in pharmaceutical synthesis. The following protocols cover common laboratory techniques including fractional distillation, column chromatography, and liquid-liquid extraction, along with methods for purity assessment by Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Comparison of Purification Techniques
The selection of a purification method depends on the initial purity of the this compound sample, the scale of the purification, and the desired final purity. Below is a summary of typical performance data for the described techniques. Please note that specific results may vary based on experimental conditions.
| Purification Technique | Starting Purity (Typical) | Final Purity (Achievable) | Yield (Typical) | Scale | Key Advantages |
| Fractional Vacuum Distillation | 70-90% | >95% | 80-90% | Milligrams to Kilograms | Scalable, effective for removing impurities with different boiling points. |
| Silica (B1680970) Gel Column Chromatography | 50-85% | >98% | 70-85% | Micrograms to Grams | High resolution for separating closely related isomers and impurities. |
| Preparative Gas Chromatography (Prep-GC) | 80-95% | >99.5% | 50-70% | Micrograms to Milligrams | Highest achievable purity, ideal for obtaining analytical standards. |
| Liquid-Liquid Extraction | Variable | Moderate | >95% | Milligrams to Kilograms | Effective for initial cleanup and removal of polar impurities. |
Experimental Protocols
Fractional Vacuum Distillation
Fractional distillation is a suitable method for purifying this compound on a larger scale, especially for removing impurities with significantly different boiling points.[1] Performing the distillation under vacuum is crucial to prevent thermal degradation of the terpene alcohol.[1]
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), a fractionating column (e.g., Vigreux or packed with Raschig rings), a heating mantle with a magnetic stirrer, a condenser, and a receiving flask.
-
Sample Preparation: Place the crude this compound into the distillation flask along with a magnetic stir bar.
-
Distillation:
-
Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Begin heating the distillation flask while stirring.
-
Monitor the temperature at the head of the column. Collect a forerun fraction containing any low-boiling impurities.
-
Collect the main fraction of this compound at its boiling point under the applied vacuum. The boiling point of this compound is approximately 78-80 °C at 10 mmHg.
-
Collect subsequent fractions at higher temperatures, which will contain higher-boiling impurities.
-
-
Analysis: Analyze the purity of each fraction using GC-MS. Combine the fractions that meet the desired purity specifications.
Caption: Workflow for Fractional Vacuum Distillation.
Silica Gel Column Chromatography
Column chromatography offers high-resolution separation and is ideal for purifying this compound from closely related isomers and other impurities, especially on a smaller scale.[2]
Methodology:
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of hexane (B92381) and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound. A typical system is 95:5 to 90:10 hexane:ethyl acetate.
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in the non-polar solvent (e.g., hexane).
-
Pour the slurry into a chromatography column and allow it to pack evenly.
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude sample in a minimal amount of the eluting solvent and carefully apply it to the top of the column.
-
-
Elution:
-
Begin elution with the selected solvent system.
-
Collect fractions of a consistent volume.
-
-
Monitoring and Collection:
-
Monitor the separation by spotting aliquots of the collected fractions on a TLC plate.
-
Visualize the spots using a suitable stain (e.g., potassium permanganate (B83412) or p-anisaldehyde).
-
Combine the fractions containing pure this compound based on the TLC analysis.
-
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Caption: Workflow for Silica Gel Column Chromatography.
Liquid-Liquid Extraction
Liquid-liquid extraction is a useful initial purification step to remove highly polar or water-soluble impurities from a crude this compound sample.[3]
Methodology:
-
Solvent Selection: Choose two immiscible solvents. Typically, a non-polar organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) and an aqueous phase are used.
-
Extraction:
-
Dissolve the crude this compound in the chosen organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of the aqueous phase (e.g., deionized water or a saturated sodium bicarbonate solution to remove acidic impurities).
-
Gently shake the separatory funnel, periodically venting to release pressure.
-
Allow the layers to separate.
-
-
Separation:
-
Drain the lower layer. The organic layer containing this compound will typically be the upper layer if using diethyl ether or ethyl acetate, and the lower layer if using dichloromethane.
-
Repeat the extraction of the organic layer with fresh aqueous phase two to three times.
-
-
Drying and Concentration:
-
Collect the organic layer and dry it over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the partially purified this compound.
-
Caption: Workflow for Liquid-Liquid Extraction.
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for determining the purity of this compound and identifying any impurities.
Typical GC-MS Parameters:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[4]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50-70 °C, hold for 2-3 minutes.
-
Ramp to 150-180 °C at a rate of 3-5 °C/min.
-
Ramp to 250-280 °C at a rate of 10-20 °C/min, hold for 5-10 minutes.[4]
-
-
MS Detector:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
-
Sample Preparation:
-
Dissolve a small amount of the purified this compound (approximately 1 mg) in a suitable solvent (e.g., 1 mL of hexane or ethyl acetate).
-
Inject 1 µL of the solution into the GC-MS.
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.[5]
-
Calculate the purity by determining the relative peak area of this compound compared to the total area of all peaks in the chromatogram.
Logical Relationship of Purification and Analysis
The purification and analysis of this compound is a cyclical process where the purity of the fractions from a separation technique is assessed, and based on the results, further purification steps may be undertaken.
Caption: Logical workflow for purification and analysis.
References
- 1. Fractional Distillation Cannabis: Optimizing Cannabis Concentrates [sortingrobotics.com]
- 2. benchchem.com [benchchem.com]
- 3. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Industrial Multiple-Effect Fractional Condensation under Vacuum for the Recovery of Hop Terpene Fractions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C10H20O | CID 86749 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Strategies to improve the yield of Dihydrolinalool synthesis
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of dihydrolinalool and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common industrial method for synthesizing this compound is the catalytic hydrogenation of linalool (B1675412).[1] This process involves reacting linalool with hydrogen gas in the presence of a metal catalyst. Alternative methods include the biotransformation of related terpenes like myrcene, although this is less common for bulk production.[2]
Q2: Which catalysts are most effective for the hydrogenation of linalool to this compound?
A2: A variety of catalysts can be used, with the choice significantly impacting yield and selectivity. Common options include:
-
Nickel-based catalysts: Such as Nickel Boride (NiB), Raney Nickel (referred to as thunder Buddhist nun Ni), or passivated Nickel are cost-effective options that can achieve high conversion rates.[1]
-
Palladium on carbon (Pd/C): This is another widely used catalyst that can provide excellent conversion rates and high selectivity under optimized conditions.[1]
-
Precious metal catalysts: Rhodium (Rh) and Platinum (Pt) catalysts have also been used. However, some reports suggest these can result in lower yields (around 74%) and may be less cost-effective compared to Nickel or Palladium catalysts.[1]
Q3: What are the key reaction parameters that influence the yield of this compound?
A3: The yield and selectivity of the synthesis are highly dependent on several parameters:
-
Temperature: Reaction temperatures typically range from 0°C to 150°C.[1]
-
Pressure: Hydrogen pressure is generally maintained between 0.1 and 10.0 MPa.[1]
-
Solvent: Alcohol-based solvents, such as ethanol, are commonly used in the reaction.[1]
-
Catalyst Loading: The amount of catalyst used is typically a small percentage of the reactant mass, ranging from 0.1% to 1% for Nickel catalysts and 0.1‰ to 3.0‰ for Pd/C.[1]
-
Reaction Time: The duration of the reaction must be optimized to ensure complete conversion of the starting material without promoting side reactions.
Q4: What are the potential side products in this compound synthesis?
A4: The main side product of concern is tetrahydrolinalool, which results from the over-hydrogenation of this compound where both double bonds in the linalool molecule are reduced.[3] Controlling reaction selectivity is crucial to minimize its formation. In biotransformation routes, other oxygenated monoterpenoids can be formed.[2]
Troubleshooting Guide
Problem: Low Conversion of Linalool
-
Possible Cause 1: Inactive or Poisoned Catalyst.
-
Solution: Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere). Catalyst poisoning can occur from impurities in the reactants or solvent. Consider purifying the linalool and using high-purity, dry solvents.[4]
-
-
Possible Cause 2: Sub-optimal Reaction Conditions.
-
Solution: Systematically optimize the reaction temperature and hydrogen pressure. A low temperature or pressure may lead to an incomplete reaction. Refer to the data tables below for recommended starting conditions with different catalyst systems.
-
-
Possible Cause 3: Inefficient Mass Transfer.
-
Solution: Ensure vigorous and consistent stirring throughout the reaction to facilitate contact between the hydrogen gas, the liquid phase (linalool and solvent), and the solid catalyst.
-
Problem: Low Selectivity (High Formation of Byproducts like Tetrahydrolinalool)
-
Possible Cause 1: Over-hydrogenation.
-
Solution: This is a common issue where the reaction proceeds past the desired product. To mitigate this, try reducing the hydrogen pressure, lowering the reaction temperature, or decreasing the reaction time. Monitor the reaction progress closely using techniques like Gas Chromatography (GC) to stop it once the linalool is consumed.[4]
-
-
Possible Cause 2: Incorrect Catalyst Choice.
-
Solution: Some catalysts are more prone to over-hydrogenation. If selectivity is a persistent issue, consider switching to a more selective catalyst system. For example, modified Palladium catalysts or specific Nickel Boride preparations can offer higher selectivity towards this compound.[1]
-
Problem: Inconsistent Yields Between Batches
-
Possible Cause 1: Purity of Starting Materials.
-
Possible Cause 2: Procedural Variations.
-
Solution: Minor variations in setup and procedure can lead to significant differences in yield. This includes ensuring all glassware is thoroughly dried (oven or flame-dried), accurately weighing all reagents, and maintaining consistent temperature and pressure control.[4]
-
-
Possible Cause 3: Product Loss During Workup.
-
Solution: Significant amounts of product can be lost during the post-reaction workup and purification steps. Ensure complete transfer of materials by rinsing flasks and equipment. When performing liquid-liquid extractions, rinse the separatory funnel. Be cautious during solvent removal (e.g., rotary evaporation), especially if the product is volatile.[4]
-
Data Presentation: Catalytic System Performance
The following table summarizes reaction conditions and outcomes for this compound synthesis using different catalytic systems, based on reported data.
| Catalyst | Substrate | Temperature (°C) | Pressure (MPa) | Solvent | Conversion Rate | Selectivity | Yield/Purity | Citation |
| NiB, Raney Ni, or passivated Ni | Linalool | 0 - 150 | 0.1 - 10.0 | Alcohol | Close to 100% | ≥ 98% | > 94% | [1] |
| 5% Pd/C | Linalool | 50 | Not specified | 95% Ethanol | 98% | 100% | Not specified | [1] |
| Pt/TiO₂ (5wt% Pt) | Linalool | Room Temp. | Not specified | Ethanol | Not specified | Not specified | 92.8% | [1] |
| Rhodium or Platinum | Linalool | Not specified | Not specified | Not specified | Not specified | Not specified | ~74% | [1] |
Experimental Protocols
Protocol: Catalytic Hydrogenation of Linalool using Pd/C
This protocol is a generalized procedure based on common laboratory practices for hydrogenation.
-
Reactor Setup:
-
Thoroughly clean and oven-dry a high-pressure autoclave reactor and a magnetic stir bar.
-
Assemble the reactor, ensuring all seals are secure.
-
Purge the reactor system three times with an inert gas (e.g., nitrogen or argon) followed by three purges with hydrogen gas.
-
-
Charging the Reactor:
-
Under a positive pressure of inert gas, add the solvent (e.g., 95% ethanol).
-
Add the linalool substrate to the solvent.
-
Carefully add the catalyst (e.g., 5% Pd/C). The catalyst loading should be between 0.1‰ and 3.0‰ of the linalool mass.[1]
-
-
Reaction Execution:
-
Seal the reactor.
-
Begin vigorous stirring.
-
Pressurize the reactor with hydrogen to the desired setpoint (e.g., 0.1 - 10.0 MPa).[1]
-
Heat the reactor to the target temperature (e.g., 50°C) using an external heating mantle or oil bath.[1]
-
Monitor the reaction progress by observing hydrogen uptake. The reaction can also be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by GC.
-
-
Reaction Quench and Workup:
-
Once the reaction is complete (i.e., hydrogen uptake ceases or GC analysis shows full conversion of linalool), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of celite or another suitable filter aid to remove the solid catalyst. Rinse the reactor and the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Remove the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator).
-
-
Purification:
-
The resulting crude this compound can be purified further by vacuum distillation if necessary to achieve the desired purity.
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low this compound yield.
Caption: Synthesis pathway and potential side reaction.
References
- 1. CN1203217A - Process for preparing dihydro-linalool - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102397788A - Method for preparing linalool by selective hydrogenation of dehydrolinalool - Google Patents [patents.google.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. azom.com [azom.com]
Overcoming challenges in the chiral separation of Dihydrolinalool
Welcome to the technical support center for the chiral separation of dihydrolinalool. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the enantioselective analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral separation of this compound?
A1: The most effective and commonly used methods for the chiral separation of this compound, a chiral terpene alcohol, are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), both utilizing a chiral stationary phase (CSP).[1][2][3] Gas chromatography is often preferred for volatile compounds like this compound.[4]
Q2: I am not observing any separation of the this compound enantiomers on my GC system. What is the likely cause?
A2: A complete lack of separation, also known as co-elution, of enantiomers in a GC system is typically due to the use of an inappropriate column or suboptimal analytical conditions.[5] Standard achiral GC columns are not capable of resolving enantiomers. It is imperative to use a designated chiral stationary phase (CSP) for this purpose.[1][6]
Q3: Which type of chiral stationary phase (CSP) is most suitable for separating this compound enantiomers by GC?
A3: For the chiral separation of terpene alcohols like this compound and the structurally similar linalool (B1675412), cyclodextrin-based CSPs are highly effective.[1][6] Specifically, derivatized beta- and gamma-cyclodextrins, such as those incorporated into a cyanopropyldimethyl polysiloxane liquid stationary phase, have demonstrated successful enantiomeric resolution.[1][6][7]
Q4: My peaks are broad and tailing. What could be causing this issue in my chiral GC analysis?
A4: Broad and tailing peaks during the chiral GC analysis of this compound can be attributed to several factors. Column overload is a common issue; reducing the injection volume or diluting the sample can resolve this.[5][6] Active sites within the GC system, such as on the column or inlet liner, can also lead to poor peak shape.[8][9] Using a deactivated liner and ensuring the column is properly conditioned can mitigate this problem. Additionally, setting the column or oven temperature too low can result in peak tailing.[9]
Q5: How can I improve the resolution between the this compound enantiomer peaks?
A5: To enhance the resolution between enantiomeric peaks, several parameters can be optimized. Decreasing the temperature ramp rate during the GC run (e.g., 1–2 °C/min) can improve separation.[10] Adjusting the carrier gas flow rate to an optimal linear velocity is also crucial; for hydrogen, this is often around 40 cm/s, though better resolutions may be achieved at higher velocities.[6] If these adjustments are insufficient, testing a different chiral stationary phase with a different selectivity is recommended.[6]
Q6: Are there specific sample preparation considerations for the chiral analysis of this compound?
A6: Yes, proper sample preparation is critical. To prevent the loss of volatile analytes like this compound, it is advisable to keep samples and solvents chilled.[4] The sample should be dissolved in a suitable solvent, such as hexane (B92381) or dichloromethane, at a concentration that avoids column overload.[5][11] If the sample matrix is complex (e.g., an essential oil), a preliminary clean-up step may be necessary to remove interfering compounds.
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
| Symptom | Potential Cause | Suggested Solution |
| No Separation (Co-elution of Enantiomers) | Use of a non-chiral GC column. | Action: Confirm that a chiral stationary phase (CSP), such as a derivatized cyclodextrin (B1172386) column, is installed.[1][6] |
| Inappropriate oven temperature program. | Action: Start with a lower initial oven temperature (e.g., 40-60°C) and use a slow temperature ramp (1-2°C/min).[10] | |
| Poor Resolution | Suboptimal carrier gas flow rate. | Action: Optimize the linear velocity of the carrier gas. For hydrogen, start around 40 cm/s and adjust as needed.[6] |
| Temperature ramp is too fast. | Action: Decrease the oven temperature ramp rate to allow for better interaction with the CSP.[10] | |
| Incorrect chiral stationary phase. | Action: If optimization fails, test a CSP with a different derivatized cyclodextrin to find a suitable selectivity.[6] | |
| Peak Tailing | Column overload. | Action: Reduce the amount of sample injected by either diluting the sample or decreasing the injection volume.[5][6] |
| Active sites in the injector or column. | Action: Use a deactivated inlet liner and ensure the column has been properly conditioned. If necessary, trim the first few inches of the column.[8][9] | |
| Column temperature is too low. | Action: Increase the column/oven temperature, ensuring it does not exceed the maximum recommended temperature for the stationary phase.[9] | |
| Ghost Peaks/Contamination | Contaminated injector, syringe, or carrier gas. | Action: Clean the injector and replace the septum and liner.[8] Use high-purity carrier gas and install appropriate filters. |
| Irreproducible Retention Times | Leak in the system (injector, column fittings). | Action: Perform a leak check of the system and tighten or replace fittings and septa as necessary.[8][9] |
| Fluctuations in oven temperature or gas flow. | Action: Verify the stability of the GC oven temperature and the precision of the electronic pressure control. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Symptom | Potential Cause | Suggested Solution |
| No Separation (Co-elution of Enantiomers) | Inappropriate chiral stationary phase (CSP). | Action: Screen different types of CSPs, such as polysaccharide-based or macrocyclic glycopeptide columns.[12][13] |
| Incorrect mobile phase composition. | Action: Vary the mobile phase composition. In normal-phase mode, adjust the ratio of alkanes and alcohols. In reversed-phase, modify the organic modifier and pH.[2][12] | |
| Poor Resolution | Suboptimal flow rate. | Action: Chiral separations often benefit from lower flow rates. Try reducing the flow rate (e.g., to as low as 0.2 mL/min for a 4.6 mm ID column).[14] |
| Inappropriate column temperature. | Action: Adjust the column temperature. Decreased temperatures can sometimes enhance chiral selectivity.[14] | |
| Poor Peak Shape (Tailing or Fronting) | Sample solvent incompatible with the mobile phase. | Action: Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase.[5] |
| Column overload. | Action: Reduce the injection volume or the concentration of the sample.[5] | |
| High Backpressure | Blockage in the column or system. | Action: Filter the sample and mobile phase. If necessary, reverse-flush the column (check manufacturer's instructions). |
| Mobile phase viscosity is too high. | Action: Consider a different mobile phase with lower viscosity or increase the column temperature. |
Experimental Protocols
Detailed Methodology for Chiral GC-MS Analysis of this compound
This protocol is adapted from established methods for the chiral separation of linalool and other terpenes.[7][11]
1. Sample Preparation:
-
Prepare a stock solution of racemic this compound at 1000 µg/mL in hexane.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL in hexane.
-
For unknown samples (e.g., essential oils), dissolve a known amount (e.g., 100 mg) in a known volume of hexane (e.g., 10 mL).
2. GC-MS System Parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Column | Astec® CHIRALDEX™ B-DM (30 m x 0.25 mm x 0.12 µm) or equivalent beta-cyclodextrin (B164692) based chiral column.[11] |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Split (Split Ratio 20:1 to 50:1) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.5 mL/min |
| Oven Program | Initial temperature 40°C for 3 min, ramp at 2°C/min to 180°C, hold for 20 min.[11] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 250 °C |
| Mass Scan Range | 30–300 amu |
3. Data Analysis:
-
Identify the peaks corresponding to the this compound enantiomers based on their retention times and mass spectra.
-
Integrate the peak areas for each enantiomer to determine the enantiomeric ratio and calculate the enantiomeric excess (e.e.).
Visualizations
Caption: Troubleshooting workflow for chiral GC separation.
Caption: Workflow for this compound chiral analysis by GC-MS.
References
- 1. gcms.cz [gcms.cz]
- 2. hplc.today [hplc.today]
- 3. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. acgpubs.org [acgpubs.org]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. scispec.co.th [scispec.co.th]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Identifying and minimizing side reactions in Dihydrolinalool synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of dihydrolinalool.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent industrial method for this compound synthesis is the catalytic hydrogenation of linalool (B1675412). This process involves reacting linalool with hydrogen gas in the presence of a metal catalyst to selectively reduce one of the double bonds.
Q2: What are the typical catalysts used for linalool hydrogenation to this compound?
A2: The most commonly employed catalysts are nickel-based, such as Raney Nickel and nickel boride (NiB), as well as palladium on carbon (Pd/C).[1] These catalysts offer good activity and selectivity under appropriate reaction conditions.
Q3: What are the primary side reactions to be aware of during this compound synthesis?
A3: The main side reaction of concern is the over-hydrogenation of linalool to form tetrahydrolinalool. Other potential byproducts, such as 2,6-dimethyloctane (B150249) and p-cymene, can also form, particularly if reaction conditions promote dehydration in addition to hydrogenation.[2][3] Isomerization of linalool to other terpene alcohols like geraniol (B1671447) and nerol (B1678202) can also occur under certain catalytic conditions.
Q4: How can I monitor the progress of the reaction and the formation of side products?
A4: Gas chromatography-mass spectrometry (GC-MS) is the ideal analytical technique to monitor the reaction. It allows for the separation and identification of the starting material (linalool), the desired product (this compound), and various side products. This enables quantitative analysis of the reaction mixture to determine conversion and selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low conversion of linalool | 1. Insufficient catalyst activity: The catalyst may be old, poisoned, or not properly activated. 2. Low hydrogen pressure: Inadequate hydrogen pressure can lead to slow or incomplete reaction. 3. Low reaction temperature: The temperature may be too low for the chosen catalyst to be effective. 4. Poor mixing: Inefficient stirring can lead to poor contact between the reactants, catalyst, and hydrogen. | 1. Use fresh, properly activated catalyst. Consider increasing the catalyst loading within recommended limits. 2. Increase the hydrogen pressure according to established protocols for the specific catalyst. 3. Gradually increase the reaction temperature while monitoring for the formation of side products. 4. Ensure vigorous and efficient stirring throughout the reaction. |
| High levels of tetrahydrolinalool | 1. Excessive hydrogen pressure: High hydrogen pressure can favor complete saturation of the linalool molecule. 2. Prolonged reaction time: Leaving the reaction to run for too long after the complete conversion of linalool will lead to over-hydrogenation. 3. High reaction temperature: Higher temperatures can increase the rate of the second hydrogenation step. 4. Highly active catalyst: Some catalysts may be too active and less selective for the partial hydrogenation. | 1. Reduce the hydrogen pressure to the minimum required for efficient conversion to this compound. 2. Monitor the reaction closely by GC-MS and stop the reaction as soon as linalool is consumed. 3. Lower the reaction temperature to improve selectivity. 4. Consider a less active or a modified catalyst to enhance selectivity. For example, modified palladium catalysts are known to be highly selective. |
| Presence of unexpected byproducts (e.g., 2,6-dimethyloctane, p-cymene) | 1. High reaction temperature promoting dehydration: At elevated temperatures, linalool can dehydrate, and the resulting intermediates can be hydrogenated to form alkanes or undergo cyclization and aromatization.[3] 2. Acidic catalyst support: An acidic support material for the catalyst can promote dehydration and isomerization reactions. | 1. Lower the reaction temperature to suppress dehydration pathways. 2. Use a catalyst with a neutral support material. |
| Isomerization of linalool | 1. Catalyst type: Some catalysts can promote the isomerization of linalool to its isomers, such as geraniol and nerol. 2. Reaction conditions: Temperature and solvent can influence the rate of isomerization. | 1. Select a catalyst known for high selectivity in linalool hydrogenation. 2. Optimize reaction temperature and consider using a non-polar solvent to minimize isomerization. |
Data Presentation
Table 1: Comparison of Catalysts for this compound Synthesis
| Catalyst | Temperature (°C) | Pressure (MPa) | Linalool Conversion (%) | This compound Selectivity (%) | This compound Content (%) | Reference |
| Raney Nickel | 85 | 2.0 | >95 | ~94 | 94 | [1] |
| 5% Pd/C | 50 | Not specified | 98 | 100 | Not specified | [1] |
| Pt/TiO₂ | Room Temp | Not specified | Not specified | 92.8 | Not specified | [1] |
Table 2: Product Distribution in Linalool Synthesis from Dehydrolinalool (Illustrative of Side Product Formation)
Note: This table shows this compound as a byproduct in a related synthesis, highlighting its potential formation under hydrogenation conditions.
| Catalyst | Temperature (°C) | Pressure (MPa) | Linalool (%) | Dehydrolinalool (%) | This compound (%) | Others (%) | Conversion (%) | Selectivity (%) |
| Pd-based | 60 | 2.0 | 98.2 | 0.6 | 0.5 | 0.7 | 99.4 | 98.8 |
| Pd-based | 80 | 2.0 | 96.4 | 0.9 | 1.4 | 1.3 | 99.1 | 97.3 |
Experimental Protocols
Protocol 1: Selective Hydrogenation of Linalool using Raney Nickel
Objective: To synthesize this compound with high purity by minimizing over-hydrogenation.
Materials:
-
Linalool (95% purity)
-
Raney Nickel (activated)
-
Ethanol (B145695) (95%)
-
Hydrogen gas
-
Stainless steel autoclave
Procedure:
-
To a 95 ml stainless steel autoclave, add 10.0 g of linalool, 10 ml of 95% ethanol, and 0.1 g of activated Raney Nickel.[1]
-
Seal the autoclave and purge with hydrogen gas three times to remove any air.
-
Pressurize the autoclave with hydrogen to 2.0 MPa.[1]
-
Heat the reactor to 85°C in an oil bath and stir the reaction mixture.[1]
-
Monitor the reaction progress by observing the pressure drop. The reaction is considered complete when the hydrogen pressure remains stable for 10 minutes. The approximate reaction time is 4 hours.[1]
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Remove the ethanol solvent under reduced pressure to obtain the crude this compound.
-
Analyze the product by GC-MS to determine the purity and identify any side products. The expected this compound content is approximately 94%.[1]
Protocol 2: High-Selectivity Hydrogenation using Pd/C Catalyst
Objective: To achieve high selectivity for this compound using a palladium on carbon catalyst.
Materials:
-
Linalool
-
5% Palladium on Carbon (Pd/C)
-
Ethanol (95%)
-
Hydrogen gas
-
Reaction flask with a connection to a gas burette
Procedure:
-
In a 50 ml reaction flask connected to a gas burette, add 1.0 g of linalool, 5 ml of 95% ethanol, and 0.003 g of 5% Pd/C catalyst.[1]
-
Purge the flask with hydrogen gas three times.
-
Heat the mixture to 50°C and stir.[1]
-
Monitor the hydrogen uptake using the gas burette. The reaction is complete when approximately 150 ml of hydrogen has been consumed.
-
Cool the reaction mixture and filter to remove the Pd/C catalyst.
-
Remove the solvent under reduced pressure.
-
Analyze the product by GC-MS. This method can achieve up to 98% conversion with 100% selectivity for this compound.[1]
Visualization
Caption: Reaction pathway for this compound synthesis and side product formation.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. CN1203217A - Process for preparing dihydro-linalool - Google Patents [patents.google.com]
- 2. Catalyst and Process Effects in the Solvent-Free Hydrogenation of p-Cymene to p-Menthane | MDPI [mdpi.com]
- 3. Solvent-free dehydration, cyclization, and hydrogenation of linalool with a dual heterogeneous catalyst system to gener… [ouci.dntb.gov.ua]
Addressing challenges in the purification of synthetic Dihydrolinalool
Welcome to the technical support center for the purification of synthetic dihydrolinalool. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this valuable fragrance and pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
A1: The impurities in synthetic this compound largely depend on the synthetic route employed. The two primary routes are the hydrogenation of linalool (B1675412) or dehydrolinalool, and the hydroboration-oxidation of myrcene.
-
From Hydrogenation of Linalool/Dehydrolinalool:
-
Unreacted Starting Material: Residual linalool or dehydrolinalool is a common impurity if the reaction does not go to completion.
-
Over-reduction Products: Tetrahydrolinalool can be formed if the hydrogenation is not selective.[1]
-
Catalyst Residues: Traces of the hydrogenation catalyst (e.g., palladium, nickel) may remain in the product.
-
Solvent Residues: If the reaction is performed in a solvent, residual amounts may be present.
-
-
From Hydroboration-Oxidation of Myrcene:
-
Isomeric Alcohols: Other terpene alcohols can be formed as byproducts.
-
Unreacted Myrcene: Incomplete reaction will leave residual myrcene.
-
Borane Reagent Residues: Traces of boron compounds may persist after workup.
-
Q2: Which purification method is most suitable for this compound?
A2: The choice of purification method depends on the scale of the purification and the nature of the impurities. The two most common and effective methods are fractional vacuum distillation and preparative high-performance liquid chromatography (HPLC).
-
Fractional Vacuum Distillation: This is the preferred method for large-scale purification. This compound has a relatively high boiling point, and distillation under vacuum prevents thermal degradation.[2][3][4] It is effective at separating this compound from less volatile impurities (like catalyst residues) and more volatile impurities (like some solvent residues).
-
Preparative HPLC: This method offers higher resolution and is ideal for removing impurities with boiling points very close to that of this compound, such as isomeric alcohols. It is typically used for smaller-scale purifications or when very high purity is required.
Q3: How can I monitor the purity of this compound during purification?
A3: Gas chromatography-mass spectrometry (GC-MS) is the most powerful and commonly used technique for monitoring the purity of this compound.[5] It allows for the separation of volatile compounds and their identification based on their mass spectra. A standard workflow involves:
-
Sampling: Taking small aliquots of the crude mixture and fractions from the purification process.
-
Analysis: Injecting the samples into the GC-MS.
-
Identification: Comparing the retention times and mass spectra of the peaks with a known standard of this compound and spectral libraries to identify impurities.[6][7]
Troubleshooting Guides
Fractional Vacuum Distillation
Problem 1: Poor Separation of this compound from an Impurity.
| Possible Cause | Solution |
| Boiling points of this compound and the impurity are too close. | Increase the efficiency of the fractional distillation column by using a longer column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing).[8] Optimize the reflux ratio to increase the number of theoretical plates. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow and steady distillation rate is crucial for good separation. |
| Fluctuations in vacuum pressure. | Ensure all joints in the distillation apparatus are properly sealed with high-vacuum grease. Use a reliable vacuum pump and a manometer to monitor and maintain a stable pressure. |
Problem 2: Thermal Decomposition of this compound.
| Possible Cause | Solution |
| Heating mantle temperature is too high. | Use a heating mantle with a temperature controller to maintain a stable and appropriate temperature. The temperature of the heating source should be just high enough to ensure a steady distillation rate. |
| Residence time at high temperature is too long. | For larger scale distillations, consider using a continuous distillation setup to minimize the time the material is exposed to high temperatures. |
| Presence of acidic or basic impurities. | Neutralize the crude this compound with a mild wash (e.g., dilute sodium bicarbonate solution) before distillation to remove any acidic or basic residues that could catalyze decomposition. |
Preparative HPLC
Problem 1: Poor Resolution Between this compound and an Impurity.
| Possible Cause | Solution |
| Inappropriate stationary phase. | For terpene alcohols like this compound, a C18 reversed-phase column is a good starting point.[9][10] If resolution is still poor, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column. |
| Mobile phase is not optimized. | Systematically vary the composition of the mobile phase. For reversed-phase HPLC, this typically involves adjusting the ratio of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. Adding a small amount of a modifier like formic acid can sometimes improve peak shape.[11] |
| Column overloading. | Inject a smaller volume of the sample or dilute the sample before injection. Overloading the column leads to peak broadening and poor separation. |
Problem 2: Low Recovery of this compound.
| Possible Cause | Solution |
| Irreversible adsorption onto the column. | This can happen if the stationary phase is not suitable. Ensure the column is properly conditioned before use. In some cases, adding a small amount of a competitive binder to the mobile phase can help. |
| Decomposition on the column. | If the mobile phase is too acidic or basic, it could cause degradation of this compound. Ensure the pH of the mobile phase is within the stable range for the compound and the column. |
| Incomplete elution. | After the main peak has eluted, run a steep gradient with a strong solvent to wash the column and ensure all the product has been recovered. |
Data Presentation
Table 1: Comparison of Purification Methods for Synthetic this compound
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Fractional Vacuum Distillation | 95-99% | 80-90% | Scalable, cost-effective for large quantities, effective for removing non-volatile and highly volatile impurities. | Lower resolution for impurities with close boiling points, potential for thermal degradation.[2][8] |
| Preparative HPLC | >99% | 60-80% | High resolution, ideal for removing isomeric impurities, operates at room temperature.[12] | Less scalable, higher cost due to solvent consumption and column costs, more complex to operate. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Vacuum Distillation
Objective: To purify crude synthetic this compound by removing impurities with different boiling points.
Materials:
-
Crude synthetic this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Vacuum pump and tubing
-
Heating mantle with a stirrer
-
Vacuum grease
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional vacuum distillation apparatus. Ensure all ground glass joints are lightly greased with vacuum grease to ensure a good seal.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Connect the apparatus to the vacuum pump.
-
Slowly turn on the vacuum and allow the pressure to stabilize at the desired level (e.g., 10-20 mmHg).
-
Begin heating the distillation flask gently with the heating mantle.
-
Observe the temperature on the thermometer. Collect any low-boiling impurities that distill over first in a separate receiving flask.
-
As the temperature approaches the boiling point of this compound at the set pressure, change the receiving flask to collect the main fraction.
-
Collect the this compound fraction over a narrow temperature range.
-
Once the main fraction has been collected, stop heating and allow the apparatus to cool down before slowly releasing the vacuum.
-
Analyze the purity of the collected fraction using GC-MS.
Protocol 2: Purification of this compound by Preparative HPLC
Objective: To obtain high-purity this compound by separating it from closely related impurities.
Materials:
-
Crude synthetic this compound
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 preparative column
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Sample vials
-
Collection tubes
Procedure:
-
Prepare the mobile phase. A common starting point is a mixture of methanol and water (e.g., 80:20 v/v). Degas the mobile phase before use.
-
Install the preparative C18 column and equilibrate it with the mobile phase until a stable baseline is achieved.
-
Dissolve a small amount of the crude this compound in the mobile phase to prepare the sample for injection.
-
Perform an initial analytical run to determine the retention time of this compound and to optimize the separation conditions if necessary.
-
Once the conditions are optimized, inject a larger volume of the crude this compound onto the preparative column.
-
Monitor the separation using the UV detector.
-
Collect the fraction corresponding to the this compound peak in collection tubes.
-
Combine the collected fractions containing the pure this compound.
-
Remove the solvent from the collected fractions using a rotary evaporator to obtain the purified this compound.
-
Confirm the purity of the final product by GC-MS.
Mandatory Visualizations
Caption: Experimental workflow for the purification of synthetic this compound.
Caption: Troubleshooting logic for low purity in this compound purification.
References
- 1. CN102397788A - Method for preparing linalool by selective hydrogenation of dehydrolinalool - Google Patents [patents.google.com]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. Distillation - Free Sketchy MCAT Lesson [sketchy.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. agilent.com [agilent.com]
- 6. This compound | C10H20O | CID 86749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. "Development of GC-MS database of essential oil components by the analy" by Prabodh Satyal [louis.uah.edu]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 12. warwick.ac.uk [warwick.ac.uk]
Methods to prevent impurities during Dihydrolinalool production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing impurities during dihydrolinalool production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Incomplete conversion of linalool (B1675412) to this compound.
Q: My reaction seems to be incomplete, and I have a significant amount of unreacted linalool in my crude product. What are the possible causes and solutions?
A: Incomplete conversion is a common issue in the catalytic hydrogenation of linalool. Several factors can contribute to this problem. Here's a systematic approach to troubleshoot this issue:
-
Catalyst Activity:
-
Cause: The catalyst (e.g., Raney Nickel, Palladium on Carbon) may be old, improperly stored, or poisoned.
-
Solution: Use fresh, high-quality catalyst. Ensure proper handling and storage conditions to prevent deactivation. If catalyst poisoning is suspected, identify and remove the source of contaminants from the starting materials or solvent.
-
-
Hydrogen Pressure and Availability:
-
Cause: Insufficient hydrogen pressure or poor mass transfer of hydrogen to the catalyst surface can limit the reaction rate.[1]
-
Solution: Ensure the reaction vessel is properly sealed and pressurized to the recommended level (typically 0.1–10.0 MPa).[2] Vigorous stirring is crucial to improve gas-liquid mass transfer.
-
-
Reaction Temperature:
-
Cause: The reaction temperature may be too low, leading to slow reaction kinetics.
-
Solution: Optimize the reaction temperature. A typical range for the hydrogenation of linalool is between 0°C and 150°C.[2] Start with a moderate temperature (e.g., 50-80°C) and adjust as needed based on reaction monitoring.
-
-
Reaction Time:
-
Cause: The reaction may not have been allowed to proceed for a sufficient duration.
-
Solution: Monitor the reaction progress using techniques like Gas Chromatography (GC). Extend the reaction time until the desired conversion is achieved.
-
Issue 2: Presence of over-hydrogenated byproducts, such as tetrahydrolinalool (B1194170).
Q: My final product is contaminated with tetrahydrolinalool. How can I improve the selectivity of the reaction towards this compound?
A: The formation of tetrahydrolinalool occurs when both double bonds in the linalool molecule are hydrogenated. Improving selectivity is key to minimizing this impurity.
-
Catalyst Selection:
-
Cause: Some catalysts are more prone to over-hydrogenation.
-
Solution: The choice of catalyst can significantly influence selectivity. For instance, modified nickel catalysts or specific palladium catalysts can offer higher selectivity.[3][4] Experiment with different catalysts to find the optimal one for your specific conditions.
-
-
Reaction Conditions:
-
Cause: Harsh reaction conditions (high temperature, high hydrogen pressure, prolonged reaction time) can favor over-hydrogenation.
-
Solution: Employ milder reaction conditions. Use the lowest effective temperature and hydrogen pressure.[1] Closely monitor the reaction and stop it once the linalool has been consumed to prevent further hydrogenation of this compound.
-
-
Catalyst Modifiers:
-
Cause: The catalyst surface may have non-selective active sites.
-
Solution: In some cases, adding a catalyst modifier (a controlled poison) can increase selectivity by deactivating the sites responsible for over-hydrogenation.
-
Issue 3: Residual catalyst in the final product.
Q: I am having difficulty removing the catalyst from my product after the reaction. What are the best practices for catalyst removal?
A: Residual catalyst, especially heavy metals, is an undesirable impurity.
-
Filtration:
-
Cause: The catalyst particles may be too fine, passing through the filtration medium.
-
Solution: Use a filter aid like Celite to form a filter cake, which can effectively trap fine catalyst particles. Ensure the filter paper has an appropriate pore size. For very fine particles, a membrane filter may be necessary.
-
-
Centrifugation and Decantation:
-
Cause: For smaller scale reactions, filtration might be cumbersome.
-
Solution: The catalyst can be separated by centrifugation, followed by careful decantation of the supernatant liquid containing the product.
-
-
Washing:
-
Cause: The product may be adsorbed onto the catalyst surface.
-
Solution: After filtration or centrifugation, wash the catalyst with a small amount of fresh solvent to recover any adsorbed product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound produced by catalytic hydrogenation of linalool?
A1: The most common impurities include:
-
Unreacted Linalool: Due to incomplete reaction.
-
Tetrahydrolinalool: An over-hydrogenation byproduct.
-
Isomers of this compound: Depending on the catalyst and reaction conditions.
-
Residual Solvents: Such as ethanol (B145695) or other alcohols used in the reaction.
-
Byproducts from Starting Material: Impurities present in the initial linalool.
Q2: How can I monitor the progress of my this compound synthesis?
A2: Gas Chromatography (GC) is the most common and effective method for monitoring the reaction.[5][6][7] By taking small aliquots from the reaction mixture at different time intervals, you can quantify the disappearance of the starting material (linalool) and the formation of the product (this compound) and byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify unknown peaks in the chromatogram.[8][9]
Q3: What purification methods are most effective for obtaining high-purity this compound?
A3: A combination of methods is often employed:
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Catalyst Removal: Filtration or centrifugation as described above.
-
Solvent Removal: Rotary evaporation to remove the reaction solvent.
-
Fractional Distillation: This is a highly effective method for separating this compound from unreacted linalool and lower or higher boiling point impurities.[10]
-
Chromatography: For very high purity requirements, column chromatography can be used, although it is less practical for large-scale production.
Q4: What is a typical purity for commercially available this compound?
A4: Commercially available this compound typically has a purity of >95% to >97% (GC).[11]
Data Presentation
Table 1: Typical Reaction Conditions for this compound Synthesis
| Parameter | Condition Range | Reference |
| Catalyst | Raney Nickel, Pd/C | [2] |
| Catalyst Loading | 0.1 - 1% of reactant mass | [2] |
| Solvent | Alcohol (e.g., Ethanol) | [2] |
| Temperature | 0 - 150 °C | [2] |
| Hydrogen Pressure | 0.1 - 10.0 MPa | [2] |
| Reaction Time | 1 - 4 hours (monitored by GC) | [2] |
Table 2: Purity of this compound under Different Conditions (Illustrative)
| Catalyst | Temperature (°C) | Pressure (MPa) | This compound Purity (%) | Key Impurities | Reference |
| Raney Nickel | 85 | 2.0 | 94 | Unreacted Linalool | [2] |
| 5% Pd/C | 50 | Not specified | >98 (selectivity) | Not specified | [2] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Linalool to this compound
Materials:
-
Linalool (95% purity or higher)
-
Ethanol (95% or anhydrous)
-
Raney Nickel or 5% Palladium on Carbon (Pd/C)
-
Hydrogen gas
-
Nitrogen gas (for inerting)
Equipment:
-
Autoclave or a suitable high-pressure reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermometer.
-
Filtration apparatus (e.g., Büchner funnel, filter paper, filter flask)
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a clean and dry autoclave, add 10.0 g of linalool, 10 mL of 95% ethanol, and 0.1 g of Raney Nickel.[2]
-
Inerting: Seal the reactor and purge it with nitrogen gas three times to remove any air.
-
Hydrogenation: Purge the reactor with hydrogen gas three times. Pressurize the reactor to 2.0 MPa with hydrogen.
-
Reaction: Begin stirring and heat the reactor to 85°C using an oil bath. Monitor the pressure. The reaction is considered complete when the hydrogen pressure remains constant for about 10 minutes, which typically takes around 4 hours.[2]
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the catalyst with a small amount of ethanol to recover any residual product.
-
Solvent Removal: Combine the filtrate and the washings and remove the ethanol using a rotary evaporator. The remaining liquid is the crude this compound.
Protocol 2: Purification of this compound by Fractional Vacuum Distillation
Materials:
-
Crude this compound
-
Boiling chips or a magnetic stir bar
Equipment:
-
Fractional distillation apparatus (including a round-bottom flask, fractionating column, condenser, and receiving flasks)
-
Heating mantle
-
Vacuum pump
-
Manometer
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.
-
Charging the Flask: Place the crude this compound into the round-bottom flask with boiling chips or a stir bar.
-
Distillation:
-
Begin heating the flask gently.
-
Gradually reduce the pressure using the vacuum pump.
-
Collect the initial fraction, which may contain low-boiling impurities and residual solvent, in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the pure product.
-
Monitor the temperature at the head of the column. A stable temperature indicates the collection of a pure fraction.
-
Stop the distillation when the temperature starts to rise again, indicating the presence of higher-boiling impurities.
-
-
Analysis: Analyze the purity of the collected this compound fraction using Gas Chromatography (GC).
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. CN1203217A - Process for preparing dihydro-linalool - Google Patents [patents.google.com]
- 3. Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Supported nickel–rhenium catalysts for selective hydrogenation of methyl esters to alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. jfda-online.com [jfda-online.com]
- 7. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] GC-MS quantitation of fragrance compounds suspected to cause skin reactions. 1. | Semantic Scholar [semanticscholar.org]
- 9. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound, 18479-51-1 [thegoodscentscompany.com]
Investigating catalyst deactivation in Dihydrolinalool hydrogenation
This technical support center is designed for researchers, scientists, and drug development professionals encountering catalyst deactivation during the hydrogenation of dihydrolinalool. Below are troubleshooting guides and frequently asked questions to address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Identifying the Problem
Q1: My this compound hydrogenation reaction has slowed down significantly or stopped completely. What are the likely causes?
A rapid or gradual loss of catalytic activity is known as deactivation. The primary causes can be broadly categorized as chemical, thermal, or mechanical.[1] Common mechanisms include:
-
Poisoning: Strong adsorption of impurities from the feedstock or solvent onto the catalyst's active sites.[2]
-
Fouling or Coking: Physical blockage of active sites and pores by carbonaceous deposits (coke) or high-molecular-weight byproducts.[3]
-
Sintering (Thermal Degradation): Agglomeration of metal nanoparticles at high temperatures, leading to a loss of active surface area.[4]
-
Leaching: Dissolution of the active metal from the support into the reaction medium.[2]
Q2: How can I determine the specific cause of my catalyst's deactivation?
A multi-technique approach is often necessary to diagnose the root cause of deactivation. Comparing the properties of the fresh and spent (used) catalyst is crucial. Key analytical techniques include:
-
X-ray Photoelectron Spectroscopy (XPS): To identify surface poisons and determine the chemical state of the active metal.[5]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume, which decrease significantly in cases of sintering or severe fouling.[6]
-
Transmission Electron Microscopy (TEM): To directly visualize changes in metal particle size and distribution, providing clear evidence of sintering.[7]
-
Thermogravimetric Analysis (TGA): To quantify the amount of coke or other deposits on the catalyst surface.[8]
-
X-ray Diffraction (XRD): To detect changes in the catalyst's crystalline structure or the formation of new, inactive phases.
Section 2: Common Deactivation Mechanisms & Solutions
Q3: I suspect catalyst poisoning. What are common poisons in hydrogenation reactions?
In hydrogenation processes, common poisons include compounds containing sulfur, phosphorus, nitrogen, halides, and carbon monoxide.[9][10] These substances can originate from the this compound feedstock, solvent, or hydrogen gas. Even trace amounts can lead to severe deactivation by irreversibly binding to active metal sites.[11]
-
Troubleshooting:
-
Feedstock Purification: Ensure high-purity this compound and solvent. Consider passing them through a guard bed of adsorbents.
-
Gas Purity: Use high-purity hydrogen.
-
Analysis: Use XPS to analyze the surface of the spent catalyst for suspected poisons.[12]
-
Q4: My reaction temperature was high, and now the catalyst is inactive. Could it be sintering?
Yes, high temperatures are a primary cause of sintering, where small metal crystallites migrate and coalesce into larger, less active particles.[4] This process is generally irreversible and leads to a permanent loss of catalyst surface area.[13] Water vapor can often accelerate sintering rates.[1]
-
Troubleshooting:
-
Temperature Control: Operate at the lowest effective temperature to achieve the desired conversion and selectivity. Avoid temperature overshoots.[2]
-
Catalyst Choice: Select catalysts on thermally stable supports (e.g., specific grades of alumina, titania).
-
Analysis: Confirm sintering by comparing TEM images and BET surface area measurements of the fresh and spent catalysts.[13][14]
-
Q5: What is coking, and how can I prevent or reverse it?
Coking is the deposition of carbonaceous residues on the catalyst surface, which physically blocks active sites and pores.[3] It is common in reactions involving organic molecules at elevated temperatures.
-
Troubleshooting & Solutions:
-
Optimize Conditions: Lowering the reaction temperature or increasing hydrogen pressure can sometimes reduce the rate of coke formation.
-
Regeneration: Coking is often a reversible deactivation mechanism. The catalyst's activity can frequently be restored by a controlled burnout of the coke in a dilute air/nitrogen stream, followed by a reduction step (see Protocol 3).[15]
-
Section 3: Catalyst Regeneration
Q6: Can I regenerate my deactivated catalyst? What are the common methods?
Regeneration is often possible, depending on the deactivation mechanism.
-
For Coking/Fouling: A controlled oxidation (calcination) to burn off deposits followed by re-reduction is a standard and effective method.[16]
-
For Reversible Poisoning: In some cases, a hot hydrogen stripping treatment can remove weakly adsorbed poisons.[17]
-
For Heavy Organic Fouling: Washing the catalyst with a suitable solvent (e.g., chloroform, acetic acid, or even supercritical CO2) can remove blockages from the catalyst pores.[18][19]
-
For Sintering/Irreversible Poisoning: These mechanisms are generally not reversible, and the catalyst will likely need to be replaced.
Q7: My regenerated catalyst shows lower activity than the fresh catalyst. Why?
While regeneration can restore significant activity, it is not always perfect. Incomplete removal of coke or poisons can leave some sites blocked. Furthermore, the high temperatures used during oxidative regeneration can sometimes induce a degree of sintering, leading to a permanent partial loss of activity.[20]
Data Presentation: Deactivation & Characterization
Table 1: Summary of Common Catalyst Deactivation Mechanisms
| Deactivation Mechanism | Primary Cause(s) | Typical Symptoms | Reversibility |
| Poisoning | Impurities in feed (S, P, N compounds, CO)[10] | Rapid and severe loss of activity, even at low poison concentrations. | Depends on poison; often irreversible.[1] |
| Coking / Fouling | Polymerization/decomposition of reactants/products[3] | Gradual loss of activity; may affect selectivity. | Generally reversible via calcination.[15] |
| Sintering | High reaction temperatures; presence of steam[4] | Gradual, permanent loss of activity. | Irreversible.[13] |
| Leaching | Inappropriate solvent; unsuitable pH | Loss of active metal into solution; activity loss may be gradual. | Irreversible. |
Table 2: Analytical Techniques for Diagnosing Catalyst Deactivation
| Analytical Technique | Information Provided | Deactivation Mechanism Identified |
| BET Surface Area Analysis | Measures total surface area and pore volume distribution.[14] | Sintering, Coking/Fouling (pore blockage).[8] |
| XPS | Surface elemental composition and chemical/oxidation states.[5] | Poisoning (identifies poison), changes in active metal state. |
| TEM | Direct imaging of metal particle size and morphology.[21] | Sintering (particle growth).[13] |
| TGA | Quantifies mass loss upon heating. | Coking/Fouling (measures amount of deposits).[8] |
| XRD | Bulk crystalline structure and phase composition. | Sintering (crystallite growth), formation of inactive phases. |
Experimental Protocols
Protocol 1: Standard Catalyst Activity Test (Batch Reactor)
-
Reactor Setup: Load a magnetically stirred autoclave with a solvent (e.g., isopropanol) and the catalyst (e.g., 5% Pd/C or a Ni-based catalyst, typically 1-5% by weight relative to the substrate).
-
Catalyst Activation (if required): Seal the reactor. Purge 3-5 times with nitrogen, followed by 3-5 purges with hydrogen. Heat to the desired activation temperature (e.g., 200-300°C for some Ni catalysts) under hydrogen flow for 1-2 hours.[22] Cool to the reaction temperature.
-
Reaction Initiation: Introduce the this compound substrate into the reactor.
-
Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar). Heat to the target reaction temperature (e.g., 50-150°C) and begin stirring at a rate sufficient to ensure good mixing (e.g., >800 rpm).
-
Monitoring: Take liquid samples periodically via a sampling valve. Analyze the samples by Gas Chromatography (GC) to determine the conversion of this compound and the selectivity to desired and undesired products.
-
Termination: Once the reaction is complete (or has stopped), cool the reactor to room temperature, vent the hydrogen pressure carefully, and purge with nitrogen before opening.
Protocol 2: BET Surface Area Analysis of Fresh vs. Spent Catalyst
-
Sample Preparation: Take a representative sample (approx. 100-200 mg) of the dry fresh catalyst and the recovered, dried spent catalyst.
-
Degassing: Place each sample in a separate analysis tube. Degas the samples under vacuum or a flow of inert gas (e.g., N₂) at an elevated temperature (e.g., 150-250°C) for several hours to remove any adsorbed moisture and volatile impurities. The degassing temperature should be high enough to clean the surface but not so high as to alter the catalyst structure.
-
Analysis: Transfer the degassed sample tubes to the analysis port of the BET instrument.
-
Measurement: Perform a multipoint nitrogen physisorption measurement at liquid nitrogen temperature (77 K).[23] The instrument will automatically measure the volume of nitrogen adsorbed at various partial pressures.
-
Data Processing: Use the instrument software to plot the data according to the BET equation in the appropriate relative pressure range (typically 0.05 to 0.35 P/P₀) to calculate the specific surface area (in m²/g).[14]
-
Comparison: Compare the surface area of the spent catalyst to the fresh catalyst. A significant decrease suggests deactivation by sintering or fouling.
Protocol 3: Regeneration of a Coked Catalyst (e.g., Ni/Al₂O₃ or Pd/C)
-
Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture. Wash it thoroughly with a solvent (e.g., the reaction solvent, then a more volatile one like acetone) to remove residual organics. Dry the catalyst completely in a vacuum oven at a moderate temperature (e.g., 80-100°C).[15]
-
Oxidation (Coke Burn-off): Place the dried, spent catalyst in a tube furnace. Heat gradually in a flow of a dilute oxygen mixture (e.g., 1-5% O₂ in N₂) to a temperature between 300-500°C.[16] Hold at this temperature for 2-4 hours, or until CO₂ evolution (monitored at the outlet) ceases, indicating complete coke removal. Caution: The burn-off is exothermic; a slow temperature ramp and dilute oxygen are critical to avoid overheating and severe sintering.
-
Reduction (Re-activation): After the oxidation step, purge the system with an inert gas (N₂ or Ar) while cooling. Then, switch to a flow of hydrogen (often diluted, e.g., 5-10% H₂ in N₂) and heat the catalyst to its required reduction temperature (e.g., 250-400°C) for 2-4 hours to reduce the surface metal oxides back to the active metallic state.[15]
-
Passivation and Storage: After reduction, the catalyst is highly pyrophoric. Cool it to room temperature under an inert gas flow. For storage, the catalyst can be passivated by carefully and slowly introducing a very small amount of air into the inert gas stream to form a stable, protective oxide layer on the surface.
Visualizations
Diagrams of Pathways and Workflows
Caption: Reaction pathway for this compound hydrogenation.[24]
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Classification of catalyst deactivation mechanisms.
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. thepetrosolutions.com [thepetrosolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. BET surface area measurement in heterogeneous catalysis [c2cat.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 10. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 11. Poisoning (catalyst poisoning) - candcs [candcs.de]
- 12. mdpi.com [mdpi.com]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. Notes - MEASURING SURFACE AREAS IN CATALYSTS | Altamira Instruments [altamirainstruments.com]
- 15. benchchem.com [benchchem.com]
- 16. Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts [mdpi.com]
- 17. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. research.tudelft.nl [research.tudelft.nl]
- 21. In situ observation of catalyst nanoparticle sintering resistance on oxide supports via gas phase transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. norlab.com [norlab.com]
- 24. taylorfrancis.com [taylorfrancis.com]
Considerations for scaling up Dihydrolinalool synthesis in a lab setting
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the laboratory synthesis of dihydrolinalool.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound in a laboratory setting is the catalytic hydrogenation of linalool (B1675412). This process involves reacting linalool with hydrogen gas in the presence of a metal catalyst.
Q2: What catalysts are typically used for the hydrogenation of linalool to this compound?
A2: Common catalysts for this transformation include Raney Nickel and Palladium on carbon (Pd/C).[1] Nickel boride (NiB) and passivated Nickel have also been reported as effective catalysts.[1]
Q3: What are the general reaction conditions for the synthesis of this compound?
A3: The reaction is typically carried out in an alcohol-based solvent, such as ethanol.[1] Reaction temperatures can range from 0 to 150°C, and pressures can vary from 0.1 to 10.0 MPa.[1]
Q4: What are the main challenges when scaling up this compound synthesis?
A4: Key challenges in scaling up this synthesis include:
-
Heat Management: Hydrogenation is an exothermic reaction, and efficient heat dissipation is crucial to prevent runaway reactions, especially in larger reactors.
-
Mass Transfer: Ensuring efficient mixing of the catalyst, linalool, and hydrogen gas is vital for a complete and selective reaction.
-
Catalyst Handling and Filtration: Pyrophoric catalysts like Raney Nickel and Pd/C require careful handling under inert atmospheres to prevent fires.[2] Their filtration on a larger scale can be challenging.
-
Safety: The use of flammable hydrogen gas under pressure necessitates robust safety protocols and specialized equipment.[3][4][5]
Q5: How is the final this compound product typically purified?
A5: After the reaction, the catalyst is filtered off, and the solvent is removed. The crude this compound is then often purified by distillation to achieve high purity.[6][7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or Incomplete Conversion of Linalool | 1. Inactive Catalyst: The catalyst may have been improperly activated or has deactivated over time. 2. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. 3. Poor Mass Transfer: Inadequate stirring or mixing can limit the contact between reactants and the catalyst. 4. Low Reaction Temperature: The temperature may not be high enough to achieve a reasonable reaction rate. | 1. Ensure the catalyst is fresh and properly activated. For scale-up, consider using a higher catalyst loading, but be mindful of the exotherm. 2. Gradually increase the hydrogen pressure while monitoring the reaction progress and temperature. 3. Improve agitation. For larger vessels, ensure the stirrer design is adequate for solid-liquid-gas mixing. 4. Increase the reaction temperature in increments, monitoring for any side product formation. |
| Low Selectivity (Formation of Byproducts) | 1. Over-hydrogenation: The reaction may be proceeding past the desired this compound to form fully saturated products like tetrahydrolinalool.[9] 2. High Reaction Temperature or Pressure: Aggressive reaction conditions can favor side reactions. | 1. Monitor the reaction closely by GC analysis and stop it once the linalool is consumed. Consider using a more selective catalyst if over-hydrogenation is a persistent issue. 2. Reduce the reaction temperature and/or pressure to favor the desired hydrogenation. |
| Difficulty Filtering the Catalyst | 1. Fine Catalyst Particles: Catalysts like Pd/C can be very fine and may clog filter paper or frits.[10] 2. Pyrophoric Nature of Catalyst: The catalyst can ignite upon exposure to air, especially when dry.[2][11] | 1. Use a filter aid such as Celite® to form a pad on the filter, which can help trap the fine catalyst particles. For larger scales, enclosed filtration systems are recommended.[11][12] 2. Ensure the catalyst is always kept wet with solvent during filtration.[5] After filtration, quench the catalyst by wetting it with water to reduce its pyrophoricity.[2] |
| Product Purity Issues After Distillation | 1. Co-distillation of Impurities: Byproducts with boiling points close to this compound may co-distill. 2. Thermal Decomposition: The product may decompose if the distillation temperature is too high. | 1. Use fractional distillation for better separation. If impurities persist, consider a pre-purification step or using a different purification technique. 2. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal decomposition.[7] |
Quantitative Data
The following tables summarize typical reaction conditions for this compound synthesis, compiled from various sources.
Table 1: Reaction Conditions for this compound Synthesis
| Catalyst | Catalyst Loading (% w/w of linalool) | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Conversion (%) | This compound Purity/Selectivity (%) | Reference |
| Raney Nickel | 1% | 95% Ethanol | 85 | 2.0 | ~4 | >95% | 94% | [1] |
| 5% Pd/C | 0.3% | 95% Ethanol | 50 | Atmospheric | Not specified | 98% | 100% | [1] |
Note: The data presented is from different sources and may not be directly comparable due to variations in experimental setups.
Experimental Protocols
General Protocol for Laboratory-Scale Catalytic Hydrogenation of Linalool
Materials:
-
Linalool
-
Catalyst (e.g., Raney Nickel or 5% Pd/C)
-
Solvent (e.g., Ethanol, 95%)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Equipment:
-
Hydrogenation reactor (e.g., Parr shaker or a stirred autoclave) equipped with a gas inlet, pressure gauge, and temperature control.
-
Glassware for catalyst transfer and filtration.
-
Filtration setup (e.g., Büchner funnel with filter paper).
-
Rotary evaporator.
-
Distillation apparatus.
Procedure:
-
Reactor Setup: In a clean and dry hydrogenation reactor, add the catalyst under a stream of inert gas.
-
Solvent and Substrate Addition: Add the solvent, followed by the linalool.
-
Purging: Seal the reactor and purge the system with an inert gas several times to remove all oxygen, then purge with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure. Heat the mixture to the target temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with an inert gas.
-
Catalyst Filtration: Under an inert atmosphere, filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the catalyst cake with a small amount of fresh solvent.
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude this compound by distillation, preferably under reduced pressure.
Safety Precautions:
-
Hydrogenation reactions should be conducted in a well-ventilated fume hood, behind a safety shield.[5]
-
Catalysts like Raney Nickel and Pd/C are pyrophoric and must be handled with care, avoiding exposure to air when dry.[2]
-
Ensure all equipment is properly grounded to prevent static discharge, which can ignite hydrogen.[3]
-
Always leak-test the equipment with an inert gas before introducing hydrogen.[3]
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. CN1203217A - Process for preparing dihydro-linalool - Google Patents [patents.google.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 4. chem.wisc.edu [chem.wisc.edu]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. US3640851A - Purification of dehydrolinalool by fractional distillation and water washing - Google Patents [patents.google.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. longdom.org [longdom.org]
- 9. Linalool - Wikipedia [en.wikipedia.org]
- 10. echemi.com [echemi.com]
- 11. amazonfilters.com [amazonfilters.com]
- 12. perlmutterideadevelopment.com [perlmutterideadevelopment.com]
Validation & Comparative
Comparative Analysis of Antimicrobial Activity: Dihydrolinalool vs. Linalool
A comprehensive review of the antimicrobial properties of linalool (B1675412), with a note on the data scarcity for its saturated analog, dihydrolinalool.
For Researchers, Scientists, and Drug Development Professionals.
Executive Summary
Linalool, a naturally occurring terpene alcohol, has demonstrated broad-spectrum antimicrobial activity against a variety of bacteria and fungi. Extensive research has elucidated its mechanisms of action, which primarily involve disruption of cell membrane integrity and interference with cellular processes. In contrast, a comprehensive review of the scientific literature reveals a significant gap in the understanding of the antimicrobial properties of its saturated analog, this compound. While structurally similar, the absence of a double bond in this compound may alter its biological activity. This guide provides a detailed analysis of the available experimental data on linalool's antimicrobial efficacy and outlines the standard protocols for its evaluation. The lack of corresponding data for this compound precludes a direct comparative analysis at this time, highlighting a potential area for future research.
Data Presentation: Antimicrobial Activity of Linalool
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of linalool against various bacterial and fungal strains as reported in the scientific literature.
Table 1: Antibacterial Activity of Linalool
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µL/mL) | Reference |
| Pseudomonas fluorescens | Negative | - | 1.25 | [1] |
| Shewanella putrefaciens | Negative | 1500 | - | [2] |
| Escherichia coli | Negative | 9400 | - | [3] |
| Staphylococcus aureus | Positive | 18800 | - | [3] |
| Listeria monocytogenes | Positive | 5000 (v/v) | 10000 (v/v) | [4] |
Table 2: Antifungal Activity of Linalool
| Fungal Strain | Type | MIC (µg/mL) | Reference |
| Candida albicans | Yeast | 64 | [5] |
| Trichophyton rubrum | Dermatophyte | 256 - 512 | [6] |
| Aspergillus flavus (gaseous) | Mold | 0.571 | [7] |
| Aspergillus flavus (liquid) | Mold | 1.2 | [7] |
Note on this compound: Despite extensive searches, no publicly available experimental data on the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) of this compound against microbial strains could be located. Therefore, a direct quantitative comparison with linalool is not possible at this time.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antimicrobial activity. The following are standard experimental protocols used in the cited studies for determining the efficacy of compounds like linalool.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound (linalool) is serially diluted in the broth within a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism and broth without the test compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for 24-48 hours for bacteria, 35°C for 48-72 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Subculturing from MIC Assay: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth in the broth microdilution assay.
-
Plating: The aliquot is plated onto a suitable agar (B569324) medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving bacteria.
-
Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the initial inoculum count.
Mandatory Visualizations
Antimicrobial Action of Linalool: Proposed Signaling Pathways
Caption: Proposed mechanisms of linalool's antimicrobial action.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: A standardized workflow for assessing antimicrobial activity.
Conclusion
Linalool exhibits significant antimicrobial properties against a range of pathogenic and spoilage microorganisms. Its primary mode of action involves the disruption of cell membrane integrity, leading to leakage of essential intracellular components and ultimately cell death. The available data, summarized in this guide, provide a strong foundation for its potential application in various fields, including pharmaceuticals and food preservation.
The striking absence of antimicrobial activity data for this compound, the saturated analog of linalool, represents a clear knowledge gap. Future research should focus on conducting direct comparative studies to evaluate the antimicrobial efficacy of this compound against a similar spectrum of microorganisms. Such studies would provide valuable insights into the structure-activity relationship of these terpene alcohols and could potentially uncover new antimicrobial agents.
References
Evaluation and comparison of different Dihydrolinalool synthesis methods
An Essential Guide to Dihydrolinalool Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in the fragrance and pharmaceutical industries, the synthesis of this compound, a valuable fragrance ingredient, is a process of significant interest. This guide provides a comprehensive evaluation and comparison of the primary methods for synthesizing this compound, supported by experimental data and detailed protocols.
Comparison of this compound Synthesis Methods
The production of this compound is primarily achieved through three main routes: catalytic hydrogenation of linalool (B1675412), microbial biotransformation of myrcene (B1677589), and multi-step chemical synthesis starting from 6-methyl-5-hepten-2-one (B42903). Each method presents a unique profile of advantages and disadvantages in terms of yield, selectivity, reaction conditions, and environmental impact.
| Parameter | Catalytic Hydrogenation of Linalool | Microbial Biotransformation of Myrcene | Multi-step Chemical Synthesis from 6-methyl-5-hepten-2-one |
| Starting Material | Linalool | Myrcene | 6-methyl-5-hepten-2-one |
| Key Reagents/Catalysts | NiB, Raney Ni, Passivated Ni, or Pd/C | Pseudomonas putida or Pseudomonas aeruginosa | Acetylene (B1199291), Alkaline catalyst, Lindlar catalyst (for linalool intermediate) |
| Reaction Temperature | 0–150 °C[1] | 27 °C[2][3] | Ethynylation: ~30-50°C; Hydrogenation: 80-100°C[4][5] |
| Reaction Pressure | 0.1–10.0 MPa[1] | Atmospheric | Hydrogenation: 0.5–1.5 MPa[6] |
| Solvent | Alcohol[1] | Culture medium (with methanol (B129727) as solubilizing agent)[2][3] | Liquid ammonia (B1221849), C2-C4 fatty alcohols[4][5] |
| Yield of this compound | High (Conversion close to 100%)[1] | Up to 79.5% (with P. aeruginosa)[3]; 59.5% (with P. putida at 30h)[2] | Moderate (part of a product mixture)[4] |
| Selectivity | High (≥98%)[1] | Variable, depends on incubation time and microorganism[2][3] | Primarily for linalool, this compound as a byproduct[4] |
| Purity of this compound | High (>94%)[1] | Requires separation from other biotransformation products | Requires purification from a complex reaction mixture[4] |
| Key Advantages | High yield and selectivity, relatively fast reaction times. | Environmentally friendly ("green chemistry"), mild reaction conditions. | Utilizes readily available starting materials for large-scale production of related fragrance compounds. |
| Key Disadvantages | Use of potentially expensive and hazardous catalysts, requires high pressure. | Slower reaction times (days), complex product mixture requiring separation, potential for microbial contamination. | Multi-step process, involves handling of hazardous reagents like liquid ammonia and acetylene, moderate yield specifically for this compound. |
Experimental Protocols
Catalytic Hydrogenation of Linalool
This method involves the direct hydrogenation of linalool using a metal catalyst.
Materials:
-
Linalool
-
Catalyst: Nickel Boride (NiB), Raney Nickel, Passivated Nickel, or Palladium on Carbon (Pd/C)
-
Solvent: Alcohol (e.g., ethanol, isopropanol)
-
Hydrogen gas
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, dissolve linalool in an alcohol solvent.
-
Add the catalyst. The catalyst loading is typically 0.1–1% of the mass of linalool for Nickel catalysts, or 0.1–3.0‰ for Pd/C catalysts.[1]
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (0.1–10.0 MPa).[1]
-
Heat the reaction mixture to the target temperature (0–150 °C) with stirring.[1]
-
Monitor the reaction progress by techniques such as gas chromatography (GC) until the conversion of linalool is complete.
-
After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude this compound product.
-
Purify the product by distillation to achieve high purity (>94%).[1]
Microbial Biotransformation of Myrcene
This method utilizes whole-cell biocatalysis by Pseudomonas species to convert myrcene into this compound and other oxygenated monoterpenes.
Materials:
-
Myrcene
-
Pseudomonas putida (e.g., PTCC 1694) or Pseudomonas aeruginosa (e.g., PTCC 1074)
-
Culture medium (specific to the microbial strain)
-
Methanol (as a solubilizing agent)
-
Incubator shaker
-
Centrifuge
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Culture Preparation: Cultivate Pseudomonas species in a suitable culture medium until it reaches the desired growth phase (e.g., end of the exponential phase).[2][3]
-
Biotransformation: In an Erlenmeyer flask, add the culture medium and the microbial cells. Add myrcene to the medium (e.g., at a concentration of 4.47 g/L) along with a small amount of methanol (e.g., 0.1 g/L) to aid in solubilization.[2][3]
-
Incubation: Incubate the flasks in a shaker at a controlled temperature (e.g., 27 °C) and agitation speed (e.g., 150 rpm). The pH of the medium should be maintained at an optimal level (e.g., pH 5.5).[2][3] The incubation time is a critical parameter that influences the product distribution. For example, with P. putida, a 30-hour incubation yields the highest percentage of this compound (59.5%), while longer incubation times favor the formation of other products.[2] With P. aeruginosa, a 1.5-day incubation can yield up to 79.5% this compound.[3]
-
Product Extraction: After the desired incubation period, harvest the culture. Remove the bacterial cells by centrifugation.
-
Extract the supernatant with diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate and then evaporate the solvent to obtain the crude product mixture.
-
Purification: The individual components, including this compound, can be separated and purified using chromatographic techniques.
Multi-step Chemical Synthesis from 6-methyl-5-hepten-2-one
This pathway involves the initial synthesis of a linalool precursor (dehydrolinalool) followed by selective hydrogenation.
Step 1: Synthesis of Dehydrolinalool
-
Ethynylation: React 6-methyl-5-hepten-2-one with acetylene in liquid ammonia using an alkaline catalyst (e.g., potassium hydroxide) to produce dehydrolinalool.[4][5]
-
Work-up: After the reaction, the ammonia and excess acetylene are removed. The crude product is then washed and separated.
Step 2: Selective Hydrogenation to Linalool and this compound
-
Hydrogenation: The dehydrolinalool is then subjected to selective hydrogenation. To obtain linalool, a Lindlar catalyst is typically used.[7][8] In this process, this compound can be formed as a byproduct.[4]
-
Purification: The final product is a mixture that requires purification, typically by distillation, to separate linalool, unreacted dehydrolinalool, and this compound.[4]
Synthesis Pathways and Logical Relationships
The following diagram illustrates the different synthesis routes to this compound.
Caption: Overview of this compound Synthesis Pathways.
References
- 1. CN1203217A - Process for preparing dihydro-linalool - Google Patents [patents.google.com]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. Biotransformation of myrcene by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111018672A - Method for preparing linalool - Google Patents [patents.google.com]
- 5. CN111018672B - Method for preparing linalool - Google Patents [patents.google.com]
- 6. CN102397788A - Method for preparing linalool by selective hydrogenation of dehydrolinalool - Google Patents [patents.google.com]
- 7. ScenTree - Linalool (CAS N° 78-70-6) [scentree.co]
- 8. ScenTree - Linalool (CAS N° 78-70-6) [scentree.co]
Dihydrolinalool as a Marker for Synthetic Adulteration in Essential Oil Analysis: A Comparative Guide
The increasing demand for pure essential oils in research, drug development, and consumer products has led to a parallel rise in sophisticated adulteration practices. One common form of adulteration is the addition of synthetic linalool (B1675412) or linalyl acetate (B1210297) to high-value essential oils like lavender, neroli, and bergamot. This guide provides a comparative analysis of dihydrolinalool as a key chemical marker for detecting such synthetic adulteration, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Challenge of Detecting Synthetic Adulteration
Essential oils are complex mixtures of volatile organic compounds, and their chemical profiles can vary based on factors like plant species, geographical origin, and distillation methods. Adulteration with synthetic compounds that are chemically identical to major natural constituents, such as linalool, poses a significant analytical challenge. The presence of specific trace impurities or "markers" from the synthetic manufacturing process is often the most reliable way to detect this type of fraud.
This compound: A Primary Marker for Synthetic Linalool
This compound (3,7-dimethyloctan-3-ol) is a saturated analog of linalool and is not typically found in authentic essential oils. However, it is a common impurity in commercially produced synthetic linalool, generally at concentrations ranging from 0.5% to 2.0%[1]. Its presence in an essential oil is therefore a strong indicator of adulteration with synthetic linalool.
Comparison with Other Potential Markers
While this compound is a well-established marker, other compounds can also indicate synthetic adulteration. The following table compares this compound with other known markers.
| Marker | Associated Synthetic Compound | Typical Concentration in Synthetic Product | Method of Detection | Key Advantages | Limitations |
| This compound | Linalool | 0.5 - 2.0%[1] | GC-MS | Well-established marker, detectable at low concentrations (ppm level)[1]. | May not be present in all synthetic linalool batches, depending on the purification process. |
| Dehydrolinalool | Linalool | Variable | GC-MS | Another common impurity in synthetic linalool. | Less frequently cited in literature compared to this compound. |
| Plinols | Linalool | Variable | GC-MS | Can be indicative of certain synthetic pathways. | Not as universally recognized as this compound. |
| α-Linalool | Linalool | Variable | GC-MS | Has been suggested as a marker for forged sweet basil oil[2]. | Specificity to a particular essential oil may limit its broad applicability. |
| Dihydrolinalyl acetate | Linalyl acetate | Variable | GC-MS | A reliable marker for synthetic linalyl acetate[3]. | Specific to linalyl acetate adulteration. |
| Plinyl acetate | Linalyl acetate | Variable | GC-MS | Another established marker for synthetic linalyl acetate[3]. | Specific to linalyl acetate adulteration. |
Experimental Protocol: Detection of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol outlines a general method for the detection and quantification of this compound in essential oil samples.
1. Sample Preparation:
-
Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethanol) to a final concentration of approximately 1-10% (v/v).
-
For quantitative analysis, prepare a series of calibration standards of this compound in the same solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Mass Spectrometer: Agilent 5975C or similar.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 3 °C/min.
-
Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for targeted quantitative analysis.
3. Data Analysis:
-
Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of a pure standard.
-
In SIM mode, monitor characteristic ions of this compound (e.g., m/z 59, 71, 95, 123) to enhance sensitivity and selectivity.
-
Quantify the concentration of this compound by constructing a calibration curve from the analysis of the standard solutions. A detection limit as low as 50 ppm has been reported using SIM mode[1].
Workflow for Essential Oil Adulteration Analysis
The following diagram illustrates a typical workflow for the analysis of essential oils for potential adulteration with synthetic linalool.
The Role of Enantiomeric Analysis
In addition to marker compound analysis, the determination of the enantiomeric distribution of chiral compounds like linalool is a powerful tool for authentication. Natural linalool in essential oils often exhibits a specific enantiomeric ratio (e.g., predominantly (R)-(-)-linalool in neroli oil), whereas synthetic linalool is typically a racemic mixture (equal amounts of (R)-(-) and (S)-(+)-linalool). Chiral gas chromatography is the technique of choice for this analysis.
Conclusion
The validation of this compound as a marker is a critical component in a multi-faceted approach to ensuring the authenticity of essential oils. While its presence is a strong indicator of adulteration with synthetic linalool, a comprehensive analysis should also include a comparison of the overall chemical profile and the enantiomeric ratios of key chiral compounds. By employing these robust analytical strategies, researchers, scientists, and drug development professionals can have greater confidence in the quality and purity of the essential oils used in their work.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. α-Linalool - a marker compound of forged/synthetic sweet basil (Ocimum basilicum L.) essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Markers of Linalyl Acetate: The Importance of Ethics, Integrity, and Scientific Method in Essential Oil Analysis · Aromatic Elements [aromaticelements.com]
Dihydrolinalool compared to other terpene alcohols in fragrance profiling
An Objective Comparison of Dihydrolinalool and Other Terpene Alcohols in Fragrance Profiling
This guide provides a detailed comparison of this compound with other common terpene alcohols used in the fragrance industry. Aimed at researchers, scientists, and drug development professionals, this document outlines the distinct scent profiles, performance characteristics, and supporting experimental data for these compounds. Detailed experimental protocols for fragrance analysis are also provided.
Comparative Analysis of Common Terpene Alcohols
Terpene alcohols are a class of naturally occurring compounds prized for their diverse and pleasant aromas, forming the backbone of many fragrance formulations.[1][2] this compound, a saturated analog of linalool (B1675412), offers unique properties in terms of scent profile and chemical stability, making it a valuable ingredient in modern perfumery.
This compound possesses a fresh, clean floral character with nuances of lily-of-the-valley and bois de rose, complemented by citrus and soft woody undertones.[3] Its odor is often described as having subtle blueberry and green-weedy notes.[4][5] In contrast, other terpene alcohols like linalool, geraniol, and terpineol (B192494) offer distinctly different scent profiles, as detailed in the table below.
| Characteristic | This compound | Linalool | Geraniol | α-Terpineol |
| IUPAC Name | 3,7-Dimethyloct-6-en-3-ol | 3,7-Dimethylocta-1,6-dien-3-ol | (2E)-3,7-Dimethylocta-2,6-dien-1-ol | 2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol |
| CAS Number | 18479-51-1[6] | 78-70-6[1] | 106-24-1 | 98-55-5[1] |
| Odor Profile | Fresh, clean floral, lily-of-the-valley, citrus, woody, with blueberry and weedy nuances.[3][4] | Floral (often lavender), slightly spicy.[2] | Sweet, rose-like, floral.[2] | Lilac, pine, floral. |
| Odor Strength | Medium[4][6] | Medium to Strong | Strong | Medium |
| Longevity | Lasts approximately 12 hours on a smelling strip.[3][4] | Varies | Good | Good |
| Key Applications | Ideal for fresh floral and "clean laundry" accords; stable in harsh functional products like detergents.[3] | Widely used in perfumery and aromatherapy for its calming attributes.[2] | A key component in rose and geranium scents; also used as a natural insect repellent.[2] | Common in lilac and other floral fragrances, soaps, and detergents. |
| Chemical Stability | High chemical resilience, allowing it to survive in harsh detergent bases where linalool would degrade.[3] | Prone to degradation and oxidation. | More stable than linalool but can oxidize. | Generally stable. |
Supporting Experimental Data: Sensory Impact on Aroma Profiles
The interaction between fragrance molecules can be complex, with certain compounds enhancing or masking the perceived scent of others. A study on the olfactory impact of terpene alcohols on a base mixture of terpenes (terpenes recombination, or TR) in chrysanthemum essential oils provides quantitative insight into these effects.[7][8] The addition of specific terpene alcohols was shown to alter the perceived intensity of various aroma notes.
The following table summarizes the sensory effects observed when different terpene alcohols were added to a base terpene mixture. This data illustrates how individual terpene alcohols can synergistically modify a fragrance profile.
| Added Terpene Alcohol | Effect on Fruity Note | Effect on Floral Note | Effect on Woody Note | Effect on Green Note | Effect on Herbal Note |
| Linalool | No significant change | Increase | No significant change | No significant change | No significant change |
| d-Fenchyl alcohol | No significant change | No significant change | No significant change | No significant change | Increase |
| Borneol | Decrease | No significant change | Increase | No significant change | Increase |
| Isoborneol | Decrease (Masking) | No significant change | No significant change | Increase (Synergy) | Increase (Synergy) |
| Eudesmol | No significant change | No significant change | Increase | No significant change | No significant change |
| Data adapted from a study on perceptual interactions in chrysanthemum essential oils.[7][8] The table reflects the reported increase, decrease, or lack of significant change in the intensity of specific aroma characteristics. |
Experimental Workflow Visualization
The analysis of fragrance compounds heavily relies on instrumental techniques coupled with sensory evaluation. Gas Chromatography-Olfactometry (GC-O) is a cornerstone methodology that separates volatile compounds while allowing a trained human assessor to detect and describe the odor of each component as it elutes.[9][10]
Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).
Experimental Protocols
Gas Chromatography-Olfactometry (GC-O) for Fragrance Profiling
Objective: To separate, identify, and characterize the odor-active compounds within a complex fragrance mixture.
Methodology:
-
Sample Preparation:
-
Dilute the fragrance oil in a suitable solvent (e.g., ethanol (B145695) or dichloromethane) to an appropriate concentration.
-
Alternatively, use Solid Phase Microextraction (SPME) for headspace analysis of volatile compounds from a liquid or solid sample.
-
-
Instrumentation:
-
A gas chromatograph equipped with a capillary column (e.g., DB-5 or DB-Wax) is used for separation.
-
The column effluent is split between a chemical detector, such as a Flame Ionization Detector (FID) or Mass Spectrometer (MS), and a heated transfer line leading to an olfactometry port (odor port).[9]
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp up to 240°C at a rate of 5°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters: Scan range from m/z 40 to 400.
-
-
Olfactometry (Sniffing):
-
A trained panelist (assessor) sniffs the effluent from the odor port.[10]
-
The assessor records the time interval during which an odor is detected and provides a detailed description of the scent (e.g., "floral, sweet, rose-like").[11]
-
The intensity of the perceived odor is often rated on a predefined scale.
-
-
Data Analysis:
-
The data from the chemical detector (chromatogram) is overlaid with the sensory data from the assessor (olfactogram).[11]
-
The retention times of detected odors are matched with the peaks on the chromatogram.
-
The corresponding chemical compounds are identified using mass spectral libraries and by comparing their retention indices with known standards.
-
Sensory Panel Evaluation for Fragrance Intensity and Character
Objective: To quantitatively and qualitatively assess the fragrance profile of a substance using a panel of trained human subjects.[12][13]
Methodology:
-
Panelist Selection and Training:
-
Select 10-15 panelists based on their ability to discriminate and describe different odors.
-
Train panelists using a range of standard aroma chemicals to ensure they share a common vocabulary for describing scents.
-
-
Sample Preparation and Presentation:
-
Prepare solutions of this compound and other terpene alcohols at various concentrations in an odorless solvent.
-
Dip smelling strips into each solution for a standardized amount of time.
-
Present the strips to panelists in a controlled environment with neutral airflow and temperature. Samples should be coded to prevent bias.
-
-
Evaluation Procedure:
-
Panelists evaluate the smelling strips at specific time intervals (e.g., immediately, after 30 minutes, 2 hours, 6 hours) to assess fragrance evolution and longevity.[12]
-
For each sample, panelists rate the perceived intensity of different scent characteristics (e.g., floral, citrus, woody) on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = very strong).
-
Panelists also provide qualitative descriptors for the overall aroma.
-
-
Data Analysis:
-
Collect and tabulate the intensity ratings from all panelists.
-
Calculate the mean scores for each attribute at each time point.
-
Use statistical analysis (e.g., ANOVA) to determine if there are significant differences in the perceived scent profiles between the different terpene alcohols.
-
References
- 1. Top Terpene Alcohol Brands for Perfume & Cosmetics 2025 [accio.com]
- 2. Terpene Alcohol → Term [lifestyle.sustainability-directory.com]
- 3. fraterworks.com [fraterworks.com]
- 4. This compound [flavscents.com]
- 5. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 6. This compound, 18479-51-1 [thegoodscentscompany.com]
- 7. Olfactory Impact of Terpene Alcohol on Terpenes Aroma Expression in Chrysanthemum Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 11. osmotech.it [osmotech.it]
- 12. umbrex.com [umbrex.com]
- 13. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
A comparative study of biotransformation versus chemical synthesis of Dihydrolinalool
A Comparative Analysis of Biotransformation and Chemical Synthesis of Dihydrolinalool
In the pursuit of sustainable and efficient chemical production, the synthesis of valuable fragrance compounds like this compound is undergoing a paradigm shift. This guide provides a comparative overview of the traditional chemical synthesis pathways and the emerging biocatalytic methods for producing this compound, offering researchers, scientists, and drug development professionals a comprehensive look at the merits and drawbacks of each approach.
Quantitative Data Comparison
The selection of a synthesis method often hinges on key performance indicators such as yield, selectivity, and reaction conditions. The following table summarizes the available quantitative data for both biotransformation and chemical synthesis of this compound.
| Parameter | Biotransformation (from Myrcene) | Chemical Synthesis (from Linalool) |
| Starting Material | Myrcene (B1677589) | Linalool (B1675412) |
| Catalyst/Microorganism | Pseudomonas putida | Pd/C, Ni, Pt/TiO₂[1] |
| Transformation Efficiency/Yield | Not explicitly quantified for this compound alone; it is one of several products. | Up to 98% conversion efficiency[1] |
| Selectivity | Produces a mixture of products including this compound, cis-β-dihydroterpineol, linalool, and cis-ocimene-8-oxo[2] | Up to 100% selectivity for this compound[1] |
| Reaction Temperature | Typically ambient temperatures (e.g., 25-37°C for microbial growth) | 0 - 150°C[1] |
| Reaction Pressure | Atmospheric pressure | 0.1 - 10 MPa[1] |
| Solvent | Aqueous culture medium | Ethanol[1] |
| Environmental Impact | Generally considered more environmentally friendly, utilizing renewable resources and biodegradable catalysts under mild conditions[2][3] | Relies on potentially harmful metal catalysts and organic solvents, and may require higher energy input[2] |
| Key Advantage | "Green" process, potential for novel compound discovery[3] | High conversion and selectivity, well-established methods[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for both the biotransformation and chemical synthesis of this compound based on available literature.
Biotransformation of Myrcene using Pseudomonas putida
This protocol is based on the biotransformation of myrcene by Pseudomonas putida, which is known to produce this compound as one of its metabolic products.[2]
1. Microorganism and Culture Preparation:
- Inoculate Pseudomonas putida PTCC 1694 into a nutrient broth medium.
- Incubate the culture at 30°C with shaking at 150 rpm until it reaches the late exponential phase of growth.
2. Biotransformation Reaction:
- Prepare a production medium containing essential salts and a carbon source.
- Add myrcene (the substrate) to the culture medium at a suitable concentration (e.g., 1 g/L). An emulsifying agent may be used to increase the bioavailability of the hydrophobic substrate.
- Incubate the culture under the same conditions as the initial growth phase for a specified period (e.g., 72 to 120 hours).[2]
3. Product Extraction and Analysis:
- After the incubation period, centrifuge the culture to separate the biomass from the supernatant.
- Extract the supernatant with an organic solvent such as ethyl acetate.
- Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.
- Analyze the resulting product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and other biotransformation products.
Chemical Synthesis of this compound by Catalytic Hydrogenation of Linalool
This protocol describes a general procedure for the chemical synthesis of this compound via the catalytic hydrogenation of linalool.[1]
1. Reaction Setup:
- In a high-pressure reactor (autoclave) equipped with a magnetic stirrer, add linalool, ethanol (B145695) as the solvent, and the catalyst (e.g., 5% Pd/C).
- The typical substrate-to-catalyst ratio can vary, but a representative example is 1.0g of linalool to 0.003g of 5% Pd/C in 5ml of 95% ethanol.[1]
2. Hydrogenation Reaction:
- Seal the reactor and purge it with hydrogen gas three times to remove any air.
- Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.1-10 MPa).
- Heat the reaction mixture to the target temperature (e.g., 50°C) and stir vigorously.
- Monitor the reaction progress by measuring hydrogen uptake or by taking periodic samples for analysis by Gas Chromatography (GC).
- The reaction is considered complete when hydrogen uptake ceases or when GC analysis shows complete conversion of linalool.
3. Product Isolation and Purification:
- After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
- Filter the reaction mixture to remove the catalyst.
- Remove the solvent (ethanol) from the filtrate by distillation under reduced pressure.
- The remaining liquid is the this compound product, which can be further purified by vacuum distillation if necessary.
Visualizing the Pathways
Diagrams illustrating the reaction pathways provide a clear and concise understanding of the processes.
Caption: Biotransformation of myrcene to this compound by P. putida.
Caption: Workflow for the chemical synthesis of this compound.
Conclusion
The choice between biotransformation and chemical synthesis for the production of this compound depends on the specific priorities of the manufacturer. Chemical synthesis offers a well-established, high-yield, and highly selective route.[1] In contrast, biotransformation presents a more environmentally benign alternative that operates under milder conditions, aligning with the growing demand for sustainable and "green" chemical processes.[2][3] While the selectivity of biotransformation can be lower, leading to a mixture of products, this can also be seen as an opportunity for the discovery of novel flavor and fragrance compounds. Future research in metabolic engineering and enzyme optimization may further enhance the yield and selectivity of biotransformation, making it an increasingly competitive method for the industrial production of this compound.
References
A Comparative Guide to Analytical Methods for Determining the Enantiomeric Ratio of Dihydrolinalool
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical techniques used to determine the enantiomeric ratio of dihydrolinalool, a chiral fragrance and flavor compound. The objective is to offer a detailed overview of Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, complete with experimental protocols, quantitative performance data, and visual workflows to aid in method selection and implementation.
Introduction to this compound and the Importance of Enantiomeric Analysis
This compound, a saturated derivative of linalool, is a valuable ingredient in the fragrance and cosmetic industries. It possesses a fresh, floral, and slightly citrusy aroma. Like many natural compounds, this compound exists as a pair of enantiomers, (R)- and (S)-dihydrolinalool, which can exhibit distinct sensory properties and biological activities. Therefore, the accurate determination of the enantiomeric ratio is crucial for quality control, authenticity assessment of essential oils, and in the development of products with specific olfactory profiles.
Comparative Overview of Analytical Techniques
The determination of the enantiomeric ratio of this compound can be effectively achieved using several analytical methods. The most prominent and widely used techniques are Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique set of advantages and limitations in terms of resolution, sensitivity, sample throughput, and experimental complexity.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds in the gas phase based on differential partitioning between a carrier gas and a chiral stationary phase. | Separation of compounds in the liquid phase based on differential interactions with a chiral stationary phase. | Differentiation of enantiomers in solution through the formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals. |
| Sample Volatility | Requires volatile or semi-volatile analytes. This compound is well-suited for this technique. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. | Applicable to a wide range of soluble compounds. |
| Typical Stationary/Mobile Phase | Cyclodextrin (B1172386) derivatives on a polysiloxane backbone. | Polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates), Pirkle-type, or macrocyclic glycopeptides bonded to silica. | Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs) in a suitable deuterated solvent. |
| Resolution | Generally provides high-resolution separation of enantiomers. | High resolution is achievable with proper method development. | Resolution is dependent on the choice of chiral auxiliary and the magnetic field strength. |
| Analysis Time | Typically in the range of 20-60 minutes. | Can range from 10 to 40 minutes, depending on the complexity of the separation. | Relatively fast for data acquisition (minutes), but sample preparation can be more involved. |
| Limit of Detection (LOD) | High sensitivity, often in the low ng/mL range. | Good sensitivity, typically in the µg/mL range. | Lower sensitivity compared to chromatographic methods, generally in the mg/mL range. |
| Limit of Quantitation (LOQ) | High sensitivity, often in the low ng/mL range. | Good sensitivity, typically in the µg/mL range. | Lower sensitivity compared to chromatographic methods, generally in the mg/mL range. |
| Advantages | High resolution, high sensitivity, well-established methods for similar compounds.[1] | Broad applicability, direct analysis without derivatization, robust and reproducible.[2] | Non-destructive, provides structural information, relatively fast for screening.[3][4] |
| Disadvantages | Limited to thermally stable and volatile compounds. | Higher cost of chiral columns and solvents, method development can be time-consuming. | Lower sensitivity, potential for signal overlap, requires higher sample concentrations. |
Chiral Gas Chromatography (GC)
Chiral GC is a powerful and widely used technique for the separation of volatile enantiomers like this compound. The separation is achieved by utilizing a capillary column coated with a chiral stationary phase (CSP), most commonly a cyclodextrin derivative.
Experimental Protocol: Chiral GC-MS
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Chiral Capillary Column: A column such as Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent cyclodextrin-based chiral column is recommended.[1]
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 2 °C/min to 180 °C
-
Hold: 5 minutes at 180 °C
-
-
Injection Volume: 1 µL
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
Sample Preparation:
-
Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 100 µg/mL.
Data Analysis:
-
The enantiomeric ratio is determined by integrating the peak areas of the two separated enantiomers in the total ion chromatogram (TIC).
Workflow for Chiral GC Analysis
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile technique that separates enantiomers in the liquid phase. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for method development due to their broad applicability.
Experimental Protocol: Chiral HPLC-UV
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Column: A polysaccharide-based column such as Chiralcel OD-H (250 mm x 4.6 mm ID, 5 µm particle size) or a similar amylose or cellulose-based CSP is a good starting point.
HPLC Conditions:
-
Mobile Phase: A mixture of n-hexane and a polar organic modifier, such as isopropanol (B130326) or ethanol. A typical starting condition is n-hexane/isopropanol (90:10, v/v). The ratio can be optimized to improve resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as this compound lacks a strong chromophore)
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The enantiomeric ratio is calculated from the peak areas of the two enantiomers in the chromatogram.
Workflow for Chiral HPLC Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine the enantiomeric ratio of this compound by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). These chiral auxiliaries interact with the enantiomers to form transient diastereomeric complexes, which exhibit distinct chemical shifts in the NMR spectrum.
Experimental Protocol: NMR with a Chiral Solvating Agent
Instrumentation:
-
NMR Spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended for better resolution).
Materials:
-
This compound sample
-
Chiral Solvating Agent (CSA), e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or a cyclodextrin derivative.
-
Deuterated solvent (e.g., CDCl₃ or C₆D₆)
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample (e.g., 5-10 mg) in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
-
Addition of CSA:
-
Add a molar equivalent of the CSA to the NMR tube containing the this compound solution.
-
Gently shake the tube to ensure thorough mixing.
-
-
Data Acquisition:
-
Acquire another ¹H NMR spectrum of the mixture.
-
Observe the splitting of one or more signals corresponding to the this compound protons into two distinct sets of signals, representing the two diastereomeric complexes.
-
-
Data Analysis:
-
Integrate the corresponding signals for each of the separated enantiomers.
-
The enantiomeric ratio is the ratio of the integrals of these signals.
-
Logical Relationship in NMR Enantiomeric Analysis
Conclusion
The choice of the most suitable analytical method for determining the enantiomeric ratio of this compound depends on the specific requirements of the analysis.
-
Chiral GC is an excellent choice for routine quality control and for the analysis of this compound in complex matrices like essential oils, offering high resolution and sensitivity.
-
Chiral HPLC provides greater flexibility, especially when dealing with less volatile or thermally sensitive samples, and allows for direct analysis without derivatization.
-
NMR Spectroscopy is a valuable tool for rapid screening and for obtaining structural information, although it is less sensitive than chromatographic methods.
For researchers and professionals in drug development and quality control, a thorough evaluation of these techniques based on the provided data and protocols will enable the selection of the most appropriate method to ensure the desired enantiomeric purity and product quality.
References
- 1. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (E)-dehydrolinalool [flavscents.com]
- 3. 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to Dihydrolinalool Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of dihydrolinalool, a key fragrance and flavor compound, is critical for quality control, pharmacokinetic studies, and formulation development. This guide provides an objective comparison of the two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
While direct cross-validation studies for this compound are not extensively published, this guide synthesizes available validation data for structurally similar terpenes to offer a robust comparative framework. This approach provides a strong foundation for method selection and development for this compound analysis. Gas chromatography is generally well-suited for the analysis of volatile compounds like terpenes.[1][2]
At a Glance: Performance of Analytical Techniques for Terpene Quantification
The selection of an analytical method hinges on a variety of factors including the sample matrix, required sensitivity, and the specific analytical goals. GC-MS is a powerhouse for volatile compounds, offering high separation efficiency and definitive identification.[3] HPLC, on the other hand, is a versatile technique suitable for a broader range of compounds, particularly those that are not amenable to the high temperatures used in GC.
The following table summarizes key validation parameters for GC-MS and HPLC methods used for the quantification of various terpenes, which can be considered representative for the analysis of this compound.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (r²) | ≥ 0.998[4][5] | > 0.99[6][7][8] |
| Limit of Detection (LOD) | Low ppb (µg/L) to high ppt (B1677978) (ng/L) range[9] | Typically in the low ng/mL range[10] |
| Limit of Quantification (LOQ) | Low ppb (µg/L) range[9] | Typically in the low to mid ng/mL range[10] |
| Accuracy (% Recovery) | 80.23–115.41%[4][5] | 73-121%[6][7] |
| Precision (%RSD) | Intra-day: ≤ 12.03%, Inter-day: ≤ 11.34%[4][5] | < 10%[6][7] |
Delving Deeper: Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of terpenes using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on established methods for the analysis of volatile compounds in various matrices.
1. Sample Preparation:
-
For liquid samples (e.g., essential oils), dilute the sample in a suitable solvent such as hexane (B92381) or ethanol.
-
For solid samples, perform a solvent extraction or utilize headspace sampling.
-
Incorporate an internal standard, if used, at a known concentration.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.[10]
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or a similar capillary column suitable for terpene analysis.[10]
-
Injection Mode: Split/splitless or headspace.[10]
-
Injector Temperature: 250 °C.[10]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.[10]
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]
-
Mass Spectrometer: Agilent 5977B or equivalent.[10]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
-
Data Acquisition: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[11]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is suitable for the analysis of terpenes that are amenable to liquid chromatography.
1. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm filter to remove particulate matter.
-
Incorporate an internal standard, if used, at a known concentration.
2. HPLC Conditions:
-
Liquid Chromatograph: Waters Alliance HPLC system or equivalent.[12]
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. The exact gradient program should be optimized for the specific separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detector: UV detector set at a wavelength appropriate for the analyte (e.g., 210-220 nm for compounds with limited chromophores).
Visualizing the Workflow and Logic
To ensure the reliability and comparability of analytical data, a structured approach to method validation and cross-validation is essential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Detection Limits By GC/MS/MS in SIM And MRM - Blogs - News [alwsci.com]
- 10. benchchem.com [benchchem.com]
- 11. brieflands.com [brieflands.com]
- 12. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Dihydrolinalool and Its Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of dihydrolinalool and its key structural analogues, focusing on antimicrobial, anti-inflammatory, and sedative properties. The information is supported by experimental data to facilitate objective comparison and aid in research and drug development endeavors.
Introduction
This compound, a saturated derivative of the naturally occurring monoterpenoid linalool (B1675412), is gaining interest for its potential pharmacological applications. Understanding its biological activity in comparison to its structural analogues is crucial for identifying promising candidates for further investigation. This guide systematically evaluates the available scientific data on this compound and related compounds, including linalool, linalyl acetate, α-terpineol, geraniol (B1671447), nerolidol (B1678203), myrcene, and citronellol.
Antimicrobial Activity
The antimicrobial potential of terpenoids is a well-established field of study. Below is a comparison of the Minimum Inhibitory Concentration (MIC) values for this compound's analogues against various microorganisms. Data for this compound itself is limited, highlighting an area for future research.
Table 1: Comparative Antimicrobial Activity (MIC Values)
| Compound | Microorganism | MIC Value | Reference |
| Linalool | Pseudomonas fluorescens | 1.25 µL/mL | [1] |
| Escherichia coli | 0.6% | [2] | |
| Staphylococcus aureus | 1% | [2] | |
| Salmonella Typhimurium | 0.7% | [2] | |
| α-Terpineol | Escherichia coli | 0.78 µL/mL | [3][4] |
| Staphylococcus aureus | 1.56 µL/mL | [4] | |
| Salmonella enteritidis | 1.56 µL/mL | [4] | |
| Linalyl Acetate | Escherichia coli | >0.5% (w/vol) | [5] |
| Staphylococcus aureus | 0.25-0.5% (w/vol) | [5] | |
| Nerolidol | Staphylococcus aureus | 200 µg/mL | [6] |
| Streptococcus mutans | 25 µg/mL | [6] | |
| Methicillin-resistant S. aureus (MRSA) | ≥62.5 µg/mL | [7][8] | |
| Enterococcus faecium | ≥15.63 µg/mL | [7][8] |
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Model | Key Findings | Reference |
| Linalool | Carrageenan-induced paw edema (rats) | Dose-dependent reduction in edema | [9] |
| LPS-stimulated RAW 264.7 macrophages | Inhibition of NO, TNF-α, IL-6 production | [10] | |
| Linalyl Acetate | Carrageenan-induced paw edema (rats) | Less potent and more delayed effect than linalool | [9] |
| Myrcene | Mouse bone marrow cells | Reduced production of pro-inflammatory cytokines | [11] |
| Rat adjuvant monoarthritis | Reduced joint pain and inflammation | [12] | |
| Citronellol | Carrageenan-induced leukocyte migration (rats) | Inhibition of leukocyte migration | [13] |
| DPPH assay | IC50 = 82.43 µg/mL | [14] |
Signaling Pathways in Anti-inflammatory Action
Linalool has been shown to exert its anti-inflammatory effects through the modulation of the NF-κB and Nrf2/HO-1 signaling pathways.
Caption: Linalool's anti-inflammatory mechanism.
Sedative Activity
Several terpenoids, including linalool and its analogues, have demonstrated sedative effects, primarily through their interaction with the central nervous system.
Table 3: Comparative Sedative Activity
| Compound | Model | Dosage | Key Findings | Reference |
| This compound (8-oxo-dihydrolinalool) | In vitro (GABAA receptors) | - | Positive modulation of GABAergic currents | [15] |
| Linalool | Inhalation in mice | 1% and 3% | Increased pentobarbital (B6593769) sleeping time | [13][16] |
| Inhalation in mice | - | Anxiolytic properties, decreased aggression | [13][17] | |
| Geraniol | Rats | 25, 50, 100 mg/kg | Decreased motor activity, increased sleep duration | [1][18][19][20] |
| Mice | 100, 200, 400 mg/kg | Reduced locomotion, facilitated anesthesia | [21] |
Mechanism of Sedative Action
The sedative effects of linalool and some of its analogues are believed to be mediated through the positive allosteric modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.
Caption: Sedative mechanism via GABA-A receptor modulation.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Method: Broth Microdilution Assay [22]
-
Preparation of Stock Solutions: Dissolve the test compounds (this compound, linalool, etc.) in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a compound.
Method: [9]
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds (e.g., linalool, linalyl acetate) or vehicle (control) intraperitoneally or orally at specified doses.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Barbiturate-Induced Sleeping Time in Mice
Objective: To assess the sedative-hypnotic effect of a compound.
-
Animal Acclimatization: Acclimate male Swiss mice to the laboratory conditions.
-
Compound Administration: Administer the test compounds (e.g., linalool, geraniol) or vehicle via inhalation or intraperitoneal injection. For inhalation, place the mice in a chamber with a controlled atmosphere containing the volatilized compound for a specific duration.
-
Induction of Sleep: Thirty minutes after compound administration, administer a sub-hypnotic or hypnotic dose of a barbiturate (B1230296) (e.g., sodium pentobarbital) intraperitoneally.
-
Measurement of Sleep Parameters: Record the latency to the loss of the righting reflex (time to fall asleep) and the duration of the loss of the righting reflex (sleeping time). The righting reflex is considered lost if the animal remains on its back for more than 30 seconds when placed in that position.
-
Data Analysis: Compare the sleep latency and duration between the test groups and the control group.
Caption: Workflow for sedative activity assessment.
Conclusion
This guide provides a comparative overview of the biological activities of this compound and its structural analogues. While significant data exists for compounds like linalool, demonstrating its antimicrobial, anti-inflammatory, and sedative properties, research on this compound is still in its early stages. The available evidence suggests that this compound derivatives possess sedative potential through the modulation of GABA-A receptors. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this compound and to establish a clear structure-activity relationship among this class of terpenoids. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers designing future investigations in this promising area of natural product chemistry and pharmacology.
References
- 1. Depressant effect of geraniol on the central nervous system of rats: Behavior and ECoG power spectra. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Antibacterial and Antioxidant Activity of Essential Oil Terpenes against Pathogenic and Spoilage-Forming Bacteria and Cell Structure-Activity Relationships Evaluated by SEM Microscopy - ProQuest [proquest.com]
- 3. Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of the antimicrobial and cytotoxic activity of nerolidol encapsulated in a nanoliposome system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the antimicrobial and cytotoxic activity of nerolidol encapsulated in a nanoliposome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial Effects of the Essential Oils of Commonly Consumed Medicinal Herbs Using an In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. maisonsativacbd.fr [maisonsativacbd.fr]
- 12. mdpi.com [mdpi.com]
- 13. Anti-inflammatory and redox-protective activities of citronellal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. β-Citronellol: a potential anti-inflammatory and gastro-protective agent-mechanistic insights into its modulatory effects on COX-II, 5-LOX, eNOS, and ICAM-1 pathways through in vitro, in vivo, in silico, and network pharmacology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial activity of nerolidol and its derivatives against airborne microbes and further biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhaled linalool-induced sedation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of inhaled Linalool in anxiety, social interaction and aggressive behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Depressant effect of geraniol on the central nervous system of rats: Behavior and ECoG power spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Depressant effect of geraniol on the central nervous system of rats: Behavior and ECoG power spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Depressant effect of geraniol on the central nervous system of rats: Behavior and ECoG power spectra [agris.fao.org]
- 21. biorxiv.org [biorxiv.org]
- 22. mdpi.com [mdpi.com]
Comparative Performance of Catalysts for Dihydrolinalool Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of dihydrolinalool, a valuable fragrance and flavor compound, is of significant interest. The catalytic hydrogenation of linalool (B1675412) is a primary route to its production, and the choice of catalyst plays a pivotal role in determining the reaction's efficiency, selectivity, and overall yield. This guide provides a comparative overview of different catalysts employed in the synthesis of this compound, supported by experimental data from various studies.
The selection of an appropriate catalyst is critical for optimizing the synthesis of this compound, with factors such as conversion rate, selectivity towards the desired product, and reaction conditions being paramount. This document summarizes the performance of several common catalysts, including nickel-based and noble metal catalysts, to aid in the selection process for specific research and development needs.
Catalyst Performance Comparison
The following table summarizes the performance of different catalysts for the synthesis of this compound based on available data. It is important to note that the presented data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity to this compound (%) | Yield (%) | Source |
| Raney Nickel | Linalool (95% purity) | 95% Ethanol | 85 | 2.0 | - | - | 94 | [1] |
| 5% Pd/C | Linalool | 95% Ethanol | 50 | Atmospheric | 98 | 100 | - | [1] |
| NiB | Linalool | Alcohol | 0-150 | 0.1-10 | ~100 | ≥98 | - | [1] |
| Passivated Ni | Linalool | Alcohol | 0-150 | 0.1-10 | ~100 | ≥98 | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of synthetic processes. Below are the experimental protocols for key experiments cited in the comparison.
Synthesis of this compound using Raney Nickel
This protocol is based on the procedure described in patent CN1203217A[1].
-
Reaction Setup: A 95 ml stainless steel autoclave is charged with 10.0 g of linalool (95% purity), 10 ml of 95% ethanol, and 0.1 g of Raney nickel catalyst.
-
Hydrogenation: The autoclave is purged with hydrogen three times to remove air. The pressure is then increased to 2.0 MPa with hydrogen.
-
Reaction Conditions: The reactor is placed in an 85°C oil bath and stirred. The reaction is monitored by observing the pressure drop. The reaction is considered complete when the pressure remains stable for 10 minutes, which typically takes approximately 4 hours.
-
Work-up: After cooling the reactor, the catalyst is removed by filtration. The solvent is then removed under normal pressure to yield the this compound product.
Synthesis of this compound using 5% Pd/C
This protocol is derived from the methodology outlined in patent CN1203217A[1].
-
Reaction Setup: A 50 ml reaction flask connected to a gas burette is charged with 1.0 g of linalool, 5 ml of 95% ethanol, and 0.003 g of 5% Pd/C catalyst.
-
Hydrogenation: The reaction flask is purged with hydrogen three times.
-
Reaction Conditions: The mixture is stirred at 50°C. The progress of the reaction is monitored by the consumption of hydrogen, with the reaction proceeding until 150 ml of hydrogen is consumed.
-
Analysis: The final product mixture is analyzed using chromatographic methods to determine the conversion and selectivity.
Experimental Workflow for Catalytic Hydrogenation of Linalool
The following diagram illustrates a typical experimental workflow for the synthesis of this compound via the catalytic hydrogenation of linalool.
Discussion
The choice between a nickel-based catalyst like Raney nickel and a noble metal catalyst such as palladium on carbon (Pd/C) depends on several factors including cost, desired reaction conditions, and selectivity.
Raney Nickel is a cost-effective catalyst known for its high activity in various hydrogenation reactions[2]. The experimental data indicates that it can produce this compound with high yield under relatively moderate conditions[1]. However, Raney nickel can be pyrophoric and requires careful handling.
Palladium on Carbon (Pd/C) is a highly efficient noble metal catalyst that can achieve high conversion and excellent selectivity to this compound under mild conditions, even at atmospheric pressure[1]. While generally more expensive than nickel-based catalysts, its high activity and selectivity can be advantageous in achieving a pure product with minimal byproducts.
The use of other nickel-based catalysts like NiB and passivated Ni also shows promise, with reports of near-quantitative conversion and high selectivity under a broader range of conditions[1].
For industrial applications, factors such as catalyst stability, reusability, and the ease of separation from the reaction mixture are also critical considerations. The development of more robust and selective catalysts remains an active area of research, aiming to improve the economic and environmental viability of this compound synthesis. Researchers are encouraged to consider these factors when selecting a catalyst for their specific synthetic goals.
References
Safety Operating Guide
Navigating the Safe Disposal of Dihydrolinalool in a Laboratory Setting
A procedural guide for the responsible management of dihydrolinalool waste, ensuring the safety of laboratory personnel and environmental integrity.
For researchers and scientists, the proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This compound, a combustible liquid commonly used in fragrance and flavor applications, requires knowledgeable handling from acquisition to disposal. This guide provides a direct, procedural framework for its safe disposition in a professional laboratory environment.
Immediate Safety Protocols & Chemical Properties
Before handling this compound, it is essential to be aware of its properties and associated safety requirements. While some classifications designate it as a non-hazardous mixture, other sources indicate it may cause mild skin and eye irritation.[1][2] Given its combustible nature, it is crucial to handle it away from heat, sparks, and open flames.[2][3]
Always wear the appropriate Personal Protective Equipment (PPE) when handling this compound, including:
Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[1]
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₀H₂₀O |
| CAS Number | 18479-51-1[2] |
| Appearance | Colorless clear liquid[2] |
| Boiling Point | 191-193 °C at 760 mm Hg |
| Flash Point | 81.1 °C (178.0 °F) Closed Cup[2] |
| Classification | Combustible Liquid[2] |
| Water Solubility | Low; Insoluble[2] |
| Solubility | Soluble in alcohol[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous chemical waste in accordance with all local, state, and federal regulations.[2][5]
Step 1: Waste Collection
-
Container: Collect this compound waste in a designated, chemically compatible container.[6] Glass bottles or plastic containers are recommended; metal containers should be avoided.[7] The container must have a secure, tightly fitting screw cap.[8]
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and "Flammable/Combustible." List all constituents and their approximate percentages.[7]
-
Segregation: Do not mix this compound with incompatible waste streams. Specifically, keep it separate from oxidizers, acids, and bases.[8]
Step 2: Temporary Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area, such as a ventilated cabinet designed for flammable liquids.[8]
-
Conditions: The storage area must be cool, away from sources of ignition, and equipped with secondary containment to manage potential leaks.[5] Containers should be kept closed at all times except when waste is being added.[7]
Step 3: Professional Disposal
-
Contact EHS: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][9] These services are equipped to handle transportation and disposal in compliance with regulatory standards.[9]
Step 4: Prohibited Actions
-
No Drain Disposal: NEVER pour this compound down the sink or into any drains.[2] Its low water solubility and potential environmental hazards prohibit aqueous disposal.
-
No Trash Disposal: Do not dispose of liquid this compound or its containers in the regular solid waste trash.[4]
Emergency Procedures: Spill Management
In the event of a this compound spill, follow these steps immediately:
-
Eliminate Ignition Sources: Immediately remove any heat sources, sparks, or open flames from the area.[2]
-
Ensure Ventilation: Maximize ventilation in the spill area, preferably within a fume hood.[1]
-
Contain the Spill: Use an inert absorbent material such as sand, dry clay, or vermiculite (B1170534) to dike and absorb the spilled liquid.[2] Do not use combustible materials like paper towels for large spills.
-
Collect Waste: Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 3. download.basf.com [download.basf.com]
- 4. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 5. danielshealth.com [danielshealth.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
Personal protective equipment for handling Dihydrolinalool
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for the proper handling and disposal of Dihydrolinalool, fostering a culture of safety and building trust in laboratory practices.
Physicochemical Properties
Understanding the properties of this compound is the first step toward safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O | [1][2] |
| Molar Mass | 156.27 g/mol | [2] |
| Appearance | Colorless liquid | [2][3] |
| Density | 0.857 to 0.863 g/mL at 25 °C | [4] |
| Boiling Point | 191.00 to 193.00 °C at 760.00 mm Hg | [5] |
| Flash Point | 178.0 °F (81.1 °C) Closed Cup | [5][6] |
| Water Solubility | 1.45 g/L (25 ºC) | [3] |
| Solubility | Soluble in alcohol, propylene (B89431) glycol, non-volatile oil, and mineral oil; miscible in ethanol (B145695) and ether. Almost insoluble in water and glycerin. | [3][5] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that may be harmful in contact with skin and cause mild skin and eye irritation.[6] Therefore, appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to prevent splashes to the eyes.[7] |
| Hand Protection | Nitrile Gloves | Inspect gloves for tears or holes before use.[8] Change gloves frequently and immediately if contaminated.[8] |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made of a flame-resistant material is recommended.[9] Avoid synthetic materials that can melt.[8] |
| Footwear | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills.[8][9] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid the buildup of flammable vapors, always handle this compound in a properly functioning chemical fume hood.[8][10] |
Safe Handling and Operational Plan
Adherence to safe handling practices is crucial for minimizing risks associated with this combustible liquid.
Engineering Controls:
-
Work in a well-ventilated area.[7] For procedures with a risk of generating aerosols or vapors, a chemical fume hood is required.[10]
-
All equipment used when handling the product must be grounded to prevent static discharges.[6]
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[6]
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Have an emergency eyewash station and safety shower readily accessible.
-
Transferring: When transferring this compound, do so carefully to avoid splashing. For larger quantities, use a grounded pump or dispensing system.
-
Heating: If heating is required, use a water bath, heating mantle, or oil bath. Never use an open flame.[8]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[7] Keep containers tightly closed when not in use.[7]
Spill Management Workflow
In the event of a spill, a clear and immediate response is critical. The following workflow provides a step-by-step guide for managing a this compound spill.
Caption: Workflow for managing a this compound spill.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
All this compound waste, including unused product and contaminated materials (e.g., absorbent pads, gloves), must be collected in a designated, properly labeled, and sealed container.
-
Never return spilled material to the original container for re-use.[6]
Disposal Procedure:
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the contents ("this compound").
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Dispose of the contents and the container in accordance with all local, regional, national, and international regulations.[6] This material and its container must be disposed of as hazardous waste.[6] It is recommended to entrust the disposal to a licensed waste disposal company.[10]
References
- 1. This compound | C10H20O | CID 86749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. 1,2-Dihydrolinalool [chembk.com]
- 4. This compound, 18479-51-1 [thegoodscentscompany.com]
- 5. This compound, 18479-51-1 [perflavory.com]
- 6. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 7. This compound | 18479-51-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
